Technical Guide: The Role of 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-CoM) in Methanogenesis
Executive Summary This technical guide analyzes the bio-physicochemical role of 2-(methylsulfanyl)ethane-1-sulfonate , universally known in the field as Methyl-Coenzyme M (Methyl-CoM) . As the terminal methyl carrier in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the bio-physicochemical role of 2-(methylsulfanyl)ethane-1-sulfonate , universally known in the field as Methyl-Coenzyme M (Methyl-CoM) . As the terminal methyl carrier in all known methanogenic archaea, Methyl-CoM serves as the obligate substrate for the enzyme Methyl-Coenzyme M Reductase (MCR) .[1][2][3]
For researchers and drug developers, Methyl-CoM represents the "Achilles' heel" of methanogenesis. Its unique thioether linkage to a sulfonate tail is structurally distinct from eukaryotic metabolites, making the MCR active site a high-value target for developing inhibitors (e.g., for rumen methane mitigation) or for understanding anaerobic hydrocarbon oxidation.
Part 1: Structural Biochemistry & Thermodynamics
Methyl-CoM (
) is the methylated derivative of Coenzyme M (2-mercaptoethanesulfonate). Its biological function is dictated by two structural domains:
The Sulfonate Anchor (
): Provides high water solubility and serves as a specific recognition motif for the MCR active site channel, interacting with charged residues (e.g., Arg/His) to orient the molecule.
The Methyl-Thioether Head (
): The chemically inert bond that must be cleaved.[1] The bond energy of this thioether is substantial, requiring the potent Ni(I) nucleophile of Coenzyme F430 to facilitate cleavage.
Thermodynamic Profile of the Terminal Step
The reduction of Methyl-CoM is the primary energy-conserving step in methanogens, coupled to the generation of a proton motive force.
Parameter
Value / Description
Context
Reaction
Exergonic reduction
-30 kJ/mol
Drives ATP synthesis via chemiosmosis
Bond Cleaved
(Thioether)
Homolytic or Heterolytic cleavage (mechanism dependent)
The conversion of Methyl-CoM to methane is not a simple hydrolysis; it is a radical-mediated reduction dependent on Coenzyme B (HS-CoB) and the nickel hydrocorphin cofactor F430 .[1]
The MCR Catalytic Cycle
Current consensus (Mechanism II) suggests a radical mechanism where the Ni(I) of F430 attacks the sulfur of Methyl-CoM, not the methyl group.
Substrate Entry: Methyl-CoM enters the 30 Å channel first, coordinating its sulfonate tail to the protein.
Active Site Closure: Coenzyme B (HS-CoB) enters, inducing a conformational change that seals the active site, excluding bulk water.
Radical Initiation: The Ni(I) of F430 transfers an electron to the sulfur atom of Methyl-CoM.
Methane Formation: The methyl radical abstracts a hydrogen atom from the thiol group of Coenzyme B (HS-CoB), releasing Methane (
) .
Disulfide Formation: The resulting CoB thiyl radical combines with the CoM thiolate on Nickel to form the heterodisulfide CoM-S-S-CoB .
Visualization: The Methanogenic Funnel
The following diagram illustrates how diverse methanogenic pathways converge onto Methyl-CoM.
Caption: Convergence of all methanogenic metabolic fluxes onto the Methyl-CoM node, the obligate precursor for methane release.
Part 3: Experimental Methodologies
Protocol: Anaerobic MCR Activity Assay
Objective: Quantify the conversion of Methyl-CoM to Methane using purified MCR or cell lysates.
Critical Constraint: MCR is strictly anaerobic. The Ni(I) active site irreversibly oxidizes to inactive Ni(II)/Ni(III) upon exposure to
.
Reagents & Setup
Anaerobic Chamber:
atmosphere (95:5), ppm .
Buffer: 50 mM MOPS-NaOH (pH 7.2), degassed.
Reductant: 10 mM Ti(III) Citrate (Essential to maintain Ni(I) state).
Substrates:
Methyl-CoM (1 mM final).
Coenzyme B (HS-CoB) (0.1 - 5 mM final).
Detection: Gas Chromatography (GC) with Flame Ionization Detector (FID).
Step-by-Step Workflow
Pre-Reduction (Self-Validation Step):
Incubate the enzyme fraction with Ti(III) Citrate for 15 minutes inside the anaerobic chamber.
Validation: The solution should remain purple/blue (characteristic of Ti(III)). If it turns clear/yellow, oxygen has compromised the system; abort and re-buffer.
Reaction Assembly:
In 10 mL serum vials (stoppered and crimped inside chamber), mix Buffer, Ti(III), and MCR enzyme.
Add Coenzyme B (HS-CoB).[5][6] Note: MCR requires CoB binding to "prime" the active site.
Initiation:
Inject Methyl-CoM through the stopper to start the reaction.
Incubate at
(for thermophiles) or (mesophiles) in a shaking water bath.
Quantification:
At
min, withdraw 100 of headspace gas using a gas-tight syringe.
Inject into GC-FID.
Calculate specific activity (
).
Part 4: Pharmacological & Industrial Applications
The structural specificity of the Methyl-CoM binding pocket makes it a prime target for methanogenesis inhibitors . This is critical for reducing enteric methane emissions from livestock (a major greenhouse gas source).[7]
Mechanism of Inhibition
Inhibitors typically mimic the sulfonate tail of Methyl-CoM but alter the reactive head group, acting as competitive inhibitors or suicide substrates.
Inhibitor
Structure
Mechanism of Action
Status
BES (2-Bromoethanesulfonate)
Competitive Inhibitor. The Bromo- group mimics the Methyl-thio group but cannot be cleaved, locking the active site.
Research Standard
3-NOP (3-Nitrooxypropanol)
Active Site Inactivator. Oxidizes the Ni(I) cofactor to Ni(II), rendering MCR catalytically dead.
Commercial (Bovaer®)
Lumisena
Sulfonate analog
Competitive. Targets MCR to control soil pathogens.
Agricultural Fungicide
Visualization: Inhibition Logic
Caption: Structural mimicry allows BES to occupy the F430 active site, preventing Methyl-CoM binding and halting methane production.
References
Thauer, R. K. (2019). Methyl-coenzyme M Reductase and Its Post-translational Modifications. Frontiers in Microbiology.[7][8] Link
Scheller, S., et al. (2010).[9][10][11] The Reaction Mechanism of Methyl-Coenzyme M Reductase. Journal of Biological Chemistry. Link
Duin, E. C., et al. (2016).[12] Active Site Imaging of Methyl-Coenzyme M Reductase. Science. Link
Haisan, J., et al. (2014). The effects of 3-nitrooxypropanol on methane yield and rumen fermentation. Journal of Dairy Science. Link
Gunsalus, R. P., & Wolfe, R. S. (1980). Methyl-coenzyme M reductase from Methanobacterium thermoautotrophicum. Resolution and properties of the components. Journal of Biological Chemistry. Link
An In-depth Technical Guide to the Interaction Between Methyl-Coenzyme M and Methyl-Coenzyme M Reductase (MCR)
Foreword: Deciphering the Engine of Methane Biogenesis Methyl-Coenzyme M Reductase (MCR) is a titan of the microbial world, an enzyme responsible for the production of over a billion tons of methane annually.[1] This pro...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Deciphering the Engine of Methane Biogenesis
Methyl-Coenzyme M Reductase (MCR) is a titan of the microbial world, an enzyme responsible for the production of over a billion tons of methane annually.[1] This process, the terminal step in methanogenesis, is not merely a biological curiosity; it is a critical juncture in the global carbon cycle and a tantalizing target for both biofuel production and climate change mitigation strategies.[1][2] The heart of MCR's function lies in its intricate dance with its substrate, Methyl-Coenzyme M (Methyl-S-CoM), a seemingly simple molecule with a remarkably inert thioether bond. This guide provides a deep dive into the core of this interaction, elucidating the structural underpinnings, the debated catalytic mechanisms, and the sophisticated experimental approaches used to unravel its secrets. For the researcher, scientist, or drug development professional, this document is intended to be a foundational resource, blending established knowledge with the practical insights needed to navigate this challenging and rewarding field of study.
The Protagonists: A Structural and Chemical Overview
A comprehensive understanding of the MCR-Methyl-S-CoM interaction begins with a detailed look at the key players.
Methyl-Coenzyme M Reductase (MCR): A Molecular Marvel
MCR is a complex enzyme, typically a 300-kilodalton hexamer with an α2β2γ2 subunit arrangement.[3][4] Its two active sites are buried deep within the protein structure, accessible only through a long, narrow channel, a feature that underscores the highly controlled nature of the catalysis.[1][5]
At the heart of each active site lies the prosthetic group, Coenzyme F430 , a nickel-containing tetrahydrocorphinoid.[2][6] This unique cofactor is the epicenter of MCR's catalytic prowess, with the nickel ion cycling through different oxidation states to orchestrate the reaction.[2][7] The active form of the enzyme, known as MCRred1, contains Ni(I), a state that is notoriously oxygen-sensitive, making the study of MCR a significant technical challenge.[7][8][9] The inactive states, MCRox1 (Ni(I)) and MCRsilent (Ni(II)), while more stable, require reductive activation to initiate catalysis.[8][10]
The active site is further shaped by a constellation of unusual post-translational modifications on nearby amino acid residues, which are thought to play a crucial role in positioning the substrates and fine-tuning the catalytic environment.[2][11]
The Substrates: Methyl-Coenzyme M (CH3-S-CoM) and Coenzyme B (HS-CoB)
Methyl-Coenzyme M (CH3-S-CoM): The methyl donor in the reaction, 2-(methylthio)ethanesulfonate, is a small molecule featuring a thioether bond that is remarkably stable and requires significant activation to cleave.[7][9]
Coenzyme B (HS-CoB): N-7-mercaptoheptanoylthreonine phosphate acts as the electron donor.[6][12] Its thiol group is essential for the reduction of the methyl group of Methyl-S-CoM.[13]
The precise and ordered interaction of these two substrates within the MCR active site is fundamental to the enzyme's catalytic efficiency.
The Catalytic Cycle: A Strictly Ordered Reaction
The interaction between MCR and its substrates is not a random encounter but a highly choreographed sequence of events. Pre-steady-state kinetic studies have been instrumental in dissecting this mechanism, revealing a strictly ordered ternary complex mechanism.[6][12][14]
The Binding Sequence: Methyl-S-CoM First
Kinetic and structural data unequivocally demonstrate that Methyl-S-CoM must bind to the active site before Coenzyme B.[1][5][6] While MCR can form binary complexes with either substrate, only the MCR•Methyl-S-CoM complex is productive.[6][12] The formation of an MCR•CoB7SH complex is not only non-productive but is actually inhibitory, with the subsequent binding of Methyl-S-CoM being highly disfavored.[6][12][14] This strict binding order is enforced by substrate-induced conformational changes within the enzyme.[6][14]
The initial binding of Methyl-S-CoM positions its methyl group deep within the active site, in close proximity to the nickel center of Coenzyme F430.[1][5] This sets the stage for the subsequent steps of the reaction.
The Arrival of Coenzyme B and the Formation of the Ternary Complex
Once the productive MCR•Methyl-S-CoM binary complex is formed, Coenzyme B can bind, leading to the formation of the active ternary complex: CoB7SH•MCR(NiI)•CH3SCoM.[6][12] This binding event is highly favored and is thought to induce further conformational changes that bring the substrates into optimal alignment for catalysis.[1][5]
The Heart of the Reaction: C-S Bond Cleavage and Methane Formation
The precise mechanism of C-S bond cleavage is still a subject of active research and debate, with two primary competing models:
Mechanism I: The Nucleophilic Attack: This mechanism proposes that the Ni(I) of Coenzyme F430 acts as a super-nucleophile, directly attacking the methyl group of Methyl-S-CoM in an SN2-type reaction.[1][9] This would lead to the formation of a methyl-Ni(III) intermediate, which is then reductively cleaved by Coenzyme B to release methane.[15]
Mechanism II: The Radical Pathway: An alternative model suggests that the Ni(I) center induces homolytic cleavage of the C-S bond, generating a methyl radical and a Ni(II)-thiolate species.[1][9][16] The methyl radical then abstracts a hydrogen atom from the thiol group of Coenzyme B to form methane.[2] Recent kinetic, spectroscopic, and computational studies have provided strong evidence in support of this radical-based mechanism.[2]
Regardless of the precise mechanism, the chemical reaction itself is rapid, leading to the formation and dissociation of methane.[6][12]
Product Release and Enzyme Regeneration
Following the release of methane, a binary product complex remains, consisting of MCR with the heterodisulfide of coenzyme M and coenzyme B (CoMS-S-CoB).[3][6] This complex then undergoes electron transfer to regenerate the active Ni(I) state of the enzyme, ready for another catalytic cycle.[6][12]
Below is a diagram illustrating the key steps of the MCR catalytic cycle.
Caption: The catalytic cycle of Methyl-Coenzyme M Reductase.
Probing the Interaction: A Researcher's Toolkit
A variety of sophisticated biophysical and biochemical techniques are required to study the intricate details of the MCR-Methyl-S-CoM interaction. The choice of technique is dictated by the specific question being asked, and often, a combination of approaches provides the most comprehensive picture.
X-ray Crystallography: Visualizing the Active Site
Causality Behind the Choice: X-ray crystallography provides high-resolution, static snapshots of the enzyme's three-dimensional structure. This is invaluable for visualizing the architecture of the active site, the positioning of Coenzyme F430, and how substrates and inhibitors bind.[1][3][5] By comparing crystal structures of MCR in different states (e.g., with and without substrates), researchers can infer conformational changes that occur during the catalytic cycle.[10]
Experimental Protocol: Crystallization of MCR with Substrate Analogs
Protein Purification: Purify MCR from a native source (e.g., Methanothermobacter marburgensis) under strictly anaerobic conditions to maintain its integrity.[10]
Preparation of the Complex: Incubate the purified, active MCRred1 with a non-reactive substrate analog, such as coenzyme M (HSCoM), to trap a specific state of the enzyme.[1]
Crystallization: Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods under an anaerobic atmosphere. Screen a wide range of precipitant conditions (e.g., polyethylene glycols, salts) to find optimal conditions for crystal growth.
Data Collection and Structure Determination: Flash-freeze the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure using molecular replacement, using a previously determined MCR structure as a model.[5]
Self-Validating System: The quality of the resulting electron density map provides an internal validation of the data. Clear and unambiguous density for the protein, cofactor, and bound ligands confirms the accuracy of the determined structure.
Spectroscopic Techniques: A Window into the Nickel Center
Causality Behind the Choice: The nickel center of Coenzyme F430 is paramagnetic in its active Ni(I) state, making it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy.[6][8] EPR provides information about the electronic structure and coordination environment of the nickel ion. Changes in the EPR spectrum upon substrate binding can be used to monitor the formation of enzyme-substrate complexes and to determine their binding affinities.[6] UV-visible spectroscopy is also a powerful tool, as the different oxidation states of the nickel cofactor have distinct absorbance spectra.[6][7][17]
Experimental Protocol: EPR Titration to Determine Substrate Binding Affinity
Sample Preparation: Prepare a highly concentrated, anaerobically purified sample of active MCRred1.[6]
Initial Spectrum: Record the EPR spectrum of the apo-enzyme at cryogenic temperatures (e.g., 77 K).
Titration: Add small, successive aliquots of a concentrated, anaerobic solution of Methyl-S-CoM to the MCR sample.
Spectral Acquisition: After each addition, mix thoroughly and record the EPR spectrum.
Data Analysis: Monitor the changes in the EPR signal (e.g., enhancement of hyperfine lines) as a function of the Methyl-S-CoM concentration.[6] Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to calculate the dissociation constant (Kd).
Self-Validating System: The systematic and saturable change in the EPR spectrum upon addition of the ligand provides strong evidence for a specific binding interaction.
Rapid Kinetics: Capturing Fleeting Intermediates
Causality Behind the Choice: The catalytic cycle of MCR involves rapid binding events and chemical transformations.[6] Stopped-flow spectroscopy allows researchers to mix the enzyme and substrates rapidly (on the millisecond timescale) and monitor the reaction in real-time by observing changes in absorbance or fluorescence.[6][14] This is essential for determining the rate constants of individual steps in the reaction mechanism and for detecting transient intermediates.[12] Chemical quench techniques complement this by allowing the reaction to be stopped at specific time points, followed by analysis of the products formed.[6][18]
Reagent Preparation: Prepare anaerobic solutions of MCRred1 and the substrates (Methyl-S-CoM and CoB7SH) in separate syringes of a stopped-flow instrument.[6]
Pre-incubation (for ordered binding studies): To study the reaction of the MCR•Methyl-S-CoM complex with CoB7SH, pre-incubate MCRred1 and Methyl-S-CoM in one syringe.[6]
Rapid Mixing: Rapidly mix the contents of the syringes. The reaction is initiated upon mixing.
Data Acquisition: Monitor the reaction by following the change in absorbance at specific wavelengths that correspond to the different nickel oxidation states (e.g., 385 nm for Ni(I) and 420 nm for Ni(II) or Ni(III)).[6]
Kinetic Analysis: Fit the resulting kinetic traces to exponential equations to extract observed rate constants (kobs). By performing the experiment at various substrate concentrations, the second-order rate constants for binding and the rate of the chemical step can be determined.[6][12]
Self-Validating System: The observation of distinct kinetic phases that can be mathematically modeled provides confidence in the proposed reaction steps. The consistency of the rate constants determined under different conditions further validates the kinetic model.
Below is a diagram illustrating a typical experimental workflow for studying the MCR-substrate interaction.
Caption: A generalized workflow for the study of MCR.
Quantitative Insights: Binding Affinities and Reaction Rates
The combination of the techniques described above has yielded valuable quantitative data on the MCR-substrate interaction. These values are crucial for building accurate models of the catalytic mechanism.
Parameter
Description
Value
Method
Reference
Kd (MCR•Methyl-S-CoM)
Dissociation constant for Methyl-S-CoM binding to MCR
Half-maximal inhibitory concentration of 2-bromoethanesulfonate for MCR from M. ruminantium
0.4 µM
Enzyme Inhibition Assay
Note: These values are from studies on MCR from specific organisms (primarily Methanothermobacter marburgensis) and may vary for MCR from other species.
Inhibitors: Probing the Mechanism and Paving the Way for Drug Design
Inhibitors have been indispensable tools for studying the MCR mechanism and are also of great interest for mitigating methane emissions from ruminants.[15][20][21]
Bromoalkanesulfonates: Compounds like 2-bromoethanesulfonate (BES) and 3-bromopropanesulfonate (BPS) are structural analogs of coenzyme M and potent inhibitors of MCR.[18] BPS, for example, has been shown to react with the active MCRred1 state to form a stable alkyl-nickel intermediate, providing strong evidence for the formation of such species during catalysis.[18]
3-Nitrooxypropanol (3-NOP): This is a highly effective inhibitor of MCR that has shown significant promise in reducing methane emissions from livestock.[15][20] Its mechanism of action involves the oxidation of the active site nickel.
The study of these inhibitors not only provides mechanistic insights but also forms the basis for the rational design of new compounds to control methanogenesis.
Conclusion and Future Horizons
The interaction between Methyl-Coenzyme M and MCR is a masterclass in enzymatic catalysis, characterized by a strictly ordered mechanism, a unique nickel-containing cofactor, and a challenging chemical transformation. While significant progress has been made in elucidating the structural and kinetic framework of this interaction, many questions remain. The precise nature of the key catalytic intermediate – be it a methyl-Ni(III) species or a methyl radical – is still a matter of intense investigation. The roles of the various post-translational modifications in the active site are only beginning to be understood.[2]
Future research will undoubtedly leverage advances in time-resolved crystallography, advanced spectroscopic techniques, and computational modeling to provide a more complete picture of the MCR catalytic cycle.[22][23] The development of robust systems for the heterologous expression of MCR will open up new avenues for site-directed mutagenesis studies, allowing for a more precise dissection of the roles of individual amino acid residues.[4][24] The knowledge gained from these endeavors will not only deepen our fundamental understanding of this crucial enzyme but will also empower the development of novel strategies for methane mitigation and biocatalytic applications.
References
Giles, L. J., et al. (2015). The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER. Journal of Biological Chemistry, 290(15), 9533–9545. [Link]
Cedervall, P. E., et al. (2010). Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues. Biochemistry, 49(34), 7226–7235. [Link]
Wongnate, T., & Ragsdale, S. W. (2015). The Reaction Mechanism of Methyl-Coenzyme M Reductase: How an Enzyme Enforces Strict Binding Order. The Journal of biological chemistry, 290(15), 9533–9545. [Link]
Horng, Y.-C. (2003). Investigation of the kinetic mechanism and the activation of methyl -coenzyme M reductase: The catalyst for the final step in methanogenesis. UNL Digital Commons. [Link]
Wongnate, T., et al. (2016). The radical mechanism of biological methane synthesis by methyl-coenzyme M reductase. Science, 352(6288), 953-958. [Link]
Carper, D., et al. (2021). Structure of active methyl-CoM reductase, Earth's main methane producer. ResearchGate. [Link]
Ermler, U., et al. (1997). Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation. Science, 278(5342), 1457-1462. [Link]
Wongnate, T., & Ragsdale, S. W. (2015). The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order. The Journal of biological chemistry, 290(15), 9533–9545. [Link]
Dey, M., et al. (2024). Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by Coenzyme F430 Modifications. Biochemistry. [Link]
Lyu, Z., et al. (2020). Methyl-Coenzyme M Reductase and Its Post-translational Modifications. Frontiers in Microbiology, 11, 589862. [Link]
Gendron, A., & Allen, K. D. (2022). Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression. Frontiers in Microbiology, 13, 868393. [Link]
Stazi, M., et al. (2023). Structural Biology of MCR-1-Mediated Resistance to Polymyxin Antibiotics. Current Opinion in Structural Biology, 81, 102647. [Link]
Gendron, A., & Allen, K. D. (2022). Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression. Frontiers in Microbiology, 13. [Link]
Cedervall, P. E., et al. (2010). Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues. Biochemistry, 49(34), 7226-7235. [Link]
Horng, Y. C., & Ragsdale, S. W. (2001). Mechanistic Studies of Methane Biogenesis by Methyl-Coenzyme M Reductase: Evidence that Coenzyme B Participates in Cleaving the C−S Bond of Methyl-Coenzyme M. Biochemistry, 40(43), 12856-12863. [Link]
Dey, M., et al. (2024). Structural Dynamics of the Methyl-Coenzyme M Reductase Active Site Are Influenced by Coenzyme F430 Modifications. VTechWorks. [Link]
Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry, 58(17), 2245-2263. [Link]
Kumar, M., et al. (2006). Spectroscopic and kinetic studies of the reaction of bromopropanesulfonate with methyl-coenzyme M reductase. Journal of the American Chemical Society, 128(45), 14498-14508. [Link]
Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry, 58(17), 2245–2263. [Link]
Prakash, D., et al. (2020). Structural and Mechanistic Advances in the Chemistry of Methyl-Coenzyme M Reductase (MCR). Accounts of Chemical Research, 53(3), 611-621. [Link]
Hassan, F. U., et al. (2024). Methyl coenzyme M reductase as a target for inhibition of methanogenesis in ruminants: challenges and opportunities. Frontiers in Microbiology, 15, 1349887. [Link]
Hassan, F. U., et al. (2024). Methyl coenzyme M reductase as a target for inhibition of methanogenesis in ruminants: challenges and opportunities. Frontiers in Microbiology, 15. [Link]
Duin, E. C., et al. (2014). Inhibition of Methyl-CoM Reductase from Methanobrevibacter ruminantium by 2-Bromoethanesulfonate. Journal of Agricultural and Food Chemistry, 62(52), 12597-12601. [Link]
Kumar, A., et al. (2021). Anti-Methanogenic Effect of Phytochemicals on Methyl-Coenzyme M Reductase—Potential: In Silico and Molecular Docking Studies for Environmental Protection. Molecules, 26(22), 7013. [Link]
Stazi, M., et al. (2023). Structural biology of MCR-1-mediated resistance to polymyxin antibiotics. Current Opinion in Structural Biology, 81, 102647. [Link]
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Dadashi, M., et al. (2023). mcr gene family evolution and structural mechanisms of colistin resistance: from mcr-1 to emerging variants. ResearchGate. [Link]
Wagner, T., et al. (2017). Phylogenetic and Structural Comparisons of the Three Types of Methyl Coenzyme M Reductase from Methanococcales and Methanobacteriales. Journal of Bacteriology, 199(19), e00293-17. [Link]
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Biosynthetic Precursors and Pathways of 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M)
Topic: Biosynthetic Precursors of 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biosynthetic Precursors of 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M)
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Methylsulfanyl)ethane-1-sulfonate, universally known in the field of archaeal biochemistry as Methyl-Coenzyme M (Methyl-CoM) , represents the terminal "precursor" substrate in biological methanogenesis.[1] It is the product of a highly specialized energy-conserving methyltransferase system and the direct substrate for Methyl-Coenzyme M Reductase (MCR), the enzyme responsible for the release of methane.[2]
This guide dissects the biosynthetic origins of Methyl-CoM, focusing on the convergence of its two distinct precursor lineages: the thiol scaffold (Coenzyme M) and the C1-methyl donor (Methyl-H4MPT) . It provides actionable protocols for the chemical synthesis of Methyl-CoM for assay standardization and details the enzymatic machinery (Mtr complex) that assembles this molecule in vivo.
Chemical & Biological Identity
Before analyzing the precursors, it is critical to define the target molecule's physicochemical identity to ensure experimental precision.
Property
Technical Specification
IUPAC Name
2-(Methylsulfanyl)ethane-1-sulfonate
Common Name
Methyl-Coenzyme M (Methyl-CoM)
Formula
(Anionic form at physiological pH)
Role
Terminal methyl carrier in methanogenesis; Substrate for MCR.[1][3][4]
Key Functional Groups
Thioether (Methyl-S-): The reactive site for radical chemistry.Sulfonate (-SO): The "handle" for enzyme binding (Mtr and MCR).
Redox State
The sulfur atom is in the thioether form (), distinct from the thiol precursor ().
The Biosynthetic Core: The Mtr Complex
The immediate biosynthesis of Methyl-CoM occurs via the methylation of Coenzyme M. This is not a simple cytosolic transfer but a membrane-associated, ion-motive event catalyzed by the Mtr complex (
-methyltetrahydromethanopterin:coenzyme M methyltransferase).
The Reaction Mechanism
The formation of Methyl-CoM is the result of a methyl group transfer from a pterin carrier to a thiol acceptor, mediated by a corrinoid (Vitamin B12 derivative).
Precursor 1 (Donor):
-Methyl-tetrahydromethanopterin ().
Precursor 2 (Acceptor): Coenzyme M (2-mercaptoethanesulfonate,
).
Energetics: The reaction is exergonic (
), driving the translocation of sodium ions () across the membrane to generate an electrochemical gradient for ATP synthesis.
The Mtr Enzymatic Workflow
The Mtr complex (Subunits A-H) operates via a "ping-pong" mechanism involving a cobalamin cofactor on subunit MtrA.
Methylation of MtrA: The methyl group is transferred from
to the Cob(I)alamin cofactor on MtrA, forming Methyl-Cob(III)alamin. This occurs at subunit MtrH .
Conformational Switch: The methylated MtrA undergoes a conformational change, moving the methyl group toward the CoM binding site.
Biosynthesis of Methyl-CoM: The methyl group is transferred from Methyl-Cob(III)alamin to the thiol of Coenzyme M (
), releasing Methyl-CoM .
Ion Pumping: This demethylation of the corrinoid is thermodynamically coupled to
extrusion via subunit MtrE .
Visualization: The Mtr Biosynthetic Engine
Caption: The MtrA-H complex mechanism showing the convergence of Methyl-H4MPT and Coenzyme M to synthesize Methyl-CoM, coupled to sodium ion translocation.
Upstream Precursor Pathways: Synthesizing the Scaffold
To fully understand the origin of Methyl-CoM, one must look at how the cell synthesizes the unique sulfonate scaffold, Coenzyme M (HS-CoM) . This pathway varies between bacterial methylotrophs and archaeal methanogens (convergent evolution).
The Methanogenic Pathway (Archaea)
Most methanogens utilize Phosphoenolpyruvate (PEP) or Phosphoserine as the carbon backbone source.
Sulfonation: Addition of sulfite (
) to PEP or Phosphoserine to form Sulfopyruvate .
Decarboxylation: Sulfopyruvate is decarboxylated to Sulfoacetaldehyde .
Reduction/Thiolation: Sulfoacetaldehyde is converted to Coenzyme M (2-mercaptoethanesulfonate) via reductive thiolation (likely using cysteine or sulfide as the sulfur source).
Visualization: Coenzyme M Scaffold Biosynthesis
Caption: The biosynthetic route from PEP to Coenzyme M (HS-CoM), the obligate thiol precursor for Methyl-CoM.
Laboratory Synthesis & Validation
For researchers requiring Methyl-CoM as a standard for HPLC calibration or enzyme assays (e.g., testing MCR activity), biological isolation is inefficient. Chemical synthesis via methylation of Coenzyme M is the gold standard.
Protocol: Chemical Synthesis of Methyl-CoM
Objective: Synthesis of 2-(methylsulfanyl)ethane-1-sulfonate from 2-mercaptoethanesulfonate (HS-CoM).
Sodium Hydroxide (NaOH) or Potassium Bicarbonate (
).
Anaerobic Water (degassed).
Methodology:
Preparation (Anaerobic): Perform all steps in an anaerobic chamber (
atmosphere) or using strict Schlenk line techniques to prevent oxidation of HS-CoM to the disulfide (CoM-S-S-CoM).
Dissolution: Dissolve 1.0 equivalent of Sodium HS-CoM in degassed water.
Alkylation: Add 2.0 equivalents of Methyl Iodide.
pH Adjustment: Maintain pH
7.0–8.0 by dropwise addition of dilute NaOH. The reaction generates HI, so buffering is required to drive the reaction to completion.
Incubation: Stir in the dark at room temperature for 12–16 hours.
Work-up:
Remove excess Methyl Iodide by sparging with Nitrogen gas or rotary evaporation (in a fume hood).
Lyophilize the aqueous solution to obtain the crude solid.
Purification (Optional): Recrystallize from Ethanol/Water or purify via Anion Exchange Chromatography if high purity (>99%) is required for kinetic studies.
Validation (NMR):
-NMR (): Look for a sharp singlet at ppm (S-Methyl group) and two triplets at and ppm (Ethylene bridge). The disappearance of the thiol proton (if visible in non-protic solvent) and shift of the methylene protons confirms methylation.
Pharmacological & Research Implications
Understanding the precursors of Methyl-CoM is directly relevant to inhibitor design for methane mitigation strategies.
Structural Analogs as Inhibitors
Bromoethanesulfonate (BES): A structural analog of Coenzyme M where the thiol (-SH) is replaced by Bromine (-Br).
Mechanism:[1][2][4][5][6][7] BES acts as a competitive inhibitor of the Mtr complex (competing with HS-CoM) and MCR (competing with Methyl-CoM). It effectively shuts down the supply of Methyl-CoM.
3-Nitrooxypropanol (3-NOP): While it targets the active site of MCR, its efficacy relies on the precise binding geometry of Methyl-CoM.
Applications
Livestock Methane Reduction: Inhibiting the biosynthesis of Methyl-CoM (via Mtr inhibition) or its consumption (via MCR inhibition) is a primary target for reducing greenhouse gas emissions from ruminants.
Antimicrobial Development: Since the CoM/Methyl-CoM pathway is unique to Archaea and specific bacteria (Xanthobacter), it represents a high-specificity drug target for pathogenic archaea (e.g., Methanobrevibacter smithii in gut dysbiosis) with zero toxicity to mammalian cells.
References
Thauer, R. K., et al. (2008). Methanogenic archaea: ecologically important differences in energy conservation. Nature Reviews Microbiology. Link
Graham, D. E., & White, R. H. (2002). Elucidation of methanogenic coenzyme biosyntheses: from spectroscopy to genomics. Natural Product Reports. Link
Ermler, U., et al. (1997).[8] Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation. Science. Link
Gottschalk, G., & Thauer, R. K. (2001). The Na+-translocating methyltransferase complex from methanogenic archaea. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
Duin, E. C. (2008). Activation and Inhibitor Studies on Methyl-Coenzyme M Reductase. Auburn University Electronic Theses and Dissertations. Link
Preparation of 2-(Methylsulfanyl)ethane-1-sulfonate from 2-mercaptoethanesulfonate
Executive Summary This application note details the protocol for the S-methylation of sodium 2-mercaptoethanesulfonate (Mesna) to produce sodium 2-(methylsulfanyl)ethane-1-sulfonate (also known as Methyl-Coenzyme M or Me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the S-methylation of sodium 2-mercaptoethanesulfonate (Mesna) to produce sodium 2-(methylsulfanyl)ethane-1-sulfonate (also known as Methyl-Coenzyme M or Methyl-CoM). This compound is a critical metabolic intermediate in methanogenic archaea and a valuable synthetic building block in pharmaceutical sulfonates.
The protocol utilizes a nucleophilic substitution (
) strategy using Methyl Iodide (MeI) in an alkaline aqueous medium. This method is selected for its high yield, mild conditions, and the solubility profile of the sulfonate salts. Special attention is given to the purification process to separate the target sulfonate from the sodium iodide byproduct.
Reaction Engineering & Mechanism
Chemical Strategy
The synthesis relies on the high nucleophilicity of the thiolate anion. 2-mercaptoethanesulfonate (
~9.0) is deprotonated by a base (NaOH) to generate the thiolate, which then attacks the methyl group of methyl iodide.
Key Considerations:
Solvent System: Water is the optimal solvent as the starting material (Mesna) is a salt and insoluble in most organic solvents.
pH Control: The pH must remain alkaline (> pH 9) to ensure the thiol exists as the nucleophilic thiolate anion.
Purification Logic: The reaction produces Sodium Iodide (NaI) as a byproduct.[1] NaI is highly soluble in ethanol and acetone, whereas sodium sulfonates have limited solubility in these organic solvents. This solubility difference is exploited for purification.
Reaction Scheme Visualization
Figure 1: Reaction pathway for the S-methylation of Mesna.
Detailed Protocol
Safety & Pre-requisites
Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen. Handle strictly in a fume hood. Double-glove (nitrile) is recommended.
Mesna: Generally low toxicity but produces a sulfurous odor.
Waste: All aqueous waste containing MeI must be treated with ammonium hydroxide or thiosulfate before disposal to quench alkylating potential.
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.64 g) of Sodium 2-mercaptoethanesulfonate (Mesna) in 15 mL of deionized water.
Flush the flask with Nitrogen (
) or Argon to prevent oxidation of the thiol to the disulfide (Dimesna).
Add 11.0 mmol (0.44 g) of NaOH (or use 11 mL of 1M NaOH solution). Stir for 10 minutes. Note: The solution should be clear.
Step 2: Methylation
Cool the solution slightly to 0°C (ice bath) to control the initial exotherm, though room temperature is acceptable if added slowly.
Add 15.0 mmol (0.94 mL) of Methyl Iodide dropwise over 5 minutes.
Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours.
Monitoring: The reaction is typically complete when the sulfur odor changes from the "rotten egg" smell of the thiol to the "cabbage-like" smell of the sulfide, or by Ellman's test (see Section 4).
Step 3: Workup & Isolation
Quench: If excess MeI is visible (immiscible droplets), bubble nitrogen through the solution to evaporate the volatile MeI into a bleach/thiosulfate trap. Alternatively, extract the aqueous layer twice with 10 mL of Diethyl Ether to remove MeI.
Drying: Evaporate the aqueous solution to dryness using a rotary evaporator (bath temp < 50°C). You will obtain a white solid residue containing the Product and NaI.
Step 4: Purification (Removal of NaI)
Solvent Wash: Add 20 mL of absolute Ethanol (or Acetone) to the solid residue.
Triturate (grind/stir) the solid vigorously for 15 minutes.
Rationale: NaI is soluble in ethanol (
); Sodium 2-(methylsulfanyl)ethanesulfonate is significantly less soluble.
Filtration: Filter the suspension. Collect the solid (Product). The filtrate contains the NaI impurities.[1][4]
Recrystallization: Dissolve the collected solid in a minimum amount of hot water/ethanol (10:90) mixture. Cool to 4°C to crystallize.
Final Dry: Dry the white crystals under high vacuum (lyophilization is preferred if available) to yield the pure sodium salt.
Process Control & Validation
Ellman's Reagent Test (In-Process Control)
To confirm the complete consumption of the starting thiol (Mesna), perform Ellman's test.
Take a 10
L aliquot of the reaction mixture.
Dilute into 1 mL of phosphate buffer (pH 8).
Add 20
L of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
Figure 2: Operational workflow for synthesis and purification.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Oxidation of Mesna to Dimesna (Disulfide)
Ensure strict atmosphere during dissolution. Add a reducing agent (e.g., TCEP) if starting material is old.
Yellow Product
Iodine contamination
Wash the solid product with acetone. If persistent, recrystallize from ethanol/water.
Incomplete Reaction
pH drop
The reaction generates HI (neutralized by base). If pH drops < 8, the thiol protonates and reaction stops. Add more NaOH to maintain pH > 9.
Oily Residue
Residual solvent/water
The product is hygroscopic. Lyophilize (freeze-dry) for 24h to obtain a free-flowing powder.
References
Taylor, C. D., & Wolfe, R. S. (1974). Structure and methylation of coenzyme M (HSCH2CH2SO3).[5] Journal of Biological Chemistry, 249(15), 4879–4885.[5] Link
Gunsalus, R. P., et al. (1978). Methyl-coenzyme M reductase from Methanobacterium thermoautotrophicum. Journal of Biological Chemistry, 253(2), 491-494.
Marvel, C. S., & Sparberg, M. S. (1930). Sodium 2-bromoethanesulfonate. Organic Syntheses, 10, 96. (Foundational sulfonate chemistry). Link
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
Application Note: 1H NMR Characterization of 2-(Methylsulfanyl)ethane-1-sulfonate
Introduction 2-(Methylsulfanyl)ethane-1-sulfonate, also known as methyl-coenzyme M, is an organosulfonate compound of significant interest in biochemical and environmental research.[1][2] Its accurate structural characte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Methylsulfanyl)ethane-1-sulfonate, also known as methyl-coenzyme M, is an organosulfonate compound of significant interest in biochemical and environmental research.[1][2] Its accurate structural characterization is paramount for understanding its role in various biological and chemical processes. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds.[3] This application note provides a comprehensive guide and a detailed protocol for the 1H NMR characterization of 2-(Methylsulfanyl)ethane-1-sulfonate, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Expected 1H NMR Spectrum
The chemical structure of 2-(Methylsulfanyl)ethane-1-sulfonate consists of a methyl group attached to a sulfur atom (methylsulfanyl group), which is in turn bonded to an ethyl chain that is terminated by a sulfonate group.
Caption: Molecular structure of 2-(Methylsulfanyl)ethane-1-sulfonate.
Based on this structure, three distinct proton environments are expected, which will give rise to three unique signals in the 1H NMR spectrum:
A singlet for the methyl protons (CH3-S).
A triplet for the methylene protons adjacent to the thioether group (S-CH2).
A triplet for the methylene protons adjacent to the sulfonate group (CH2-SO3).
The splitting pattern (multiplicity) of the methylene signals arises from spin-spin coupling with the adjacent, non-equivalent methylene protons.[3][4] The n+1 rule predicts that a CH2 group adjacent to another CH2 group will appear as a triplet (n=2, so n+1=3).[5]
Experimental Protocol
This section details the step-by-step methodology for acquiring a high-quality 1H NMR spectrum of 2-(Methylsulfanyl)ethane-1-sulfonate.
1. Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[6]
Analyte: 2-(Methylsulfanyl)ethane-1-sulfonate (or its sodium salt).[7]
Solvent: Deuterium oxide (D2O) is the solvent of choice due to the high polarity of the sulfonate group.
Concentration: A concentration of 5-25 mg of the analyte in 0.6-0.7 mL of D2O is recommended for 1H NMR.[8]
Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[6][9]
Protocol Steps:
Accurately weigh 5-25 mg of 2-(Methylsulfanyl)ethane-1-sulfonate into a clean, dry vial.[8]
Add 0.6-0.7 mL of D2O to the vial.
Add a small, precisely known amount of the internal standard (e.g., TSP or DSS).
Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential.[8]
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[8][10]
Cap the NMR tube securely to prevent solvent evaporation.[8]
Caption: Experimental workflow for 1H NMR analysis.
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Parameter
Recommended Value
Rationale
Spectrometer Frequency
≥ 400 MHz
Higher field strength provides better signal dispersion and resolution.
Pulse Sequence
Standard 1D proton (zg)
A simple and robust pulse program for routine 1H NMR.
Number of Scans
8-16
Sufficient to achieve a good signal-to-noise ratio for the given concentration.
Relaxation Delay (d1)
1-2 seconds
Allows for adequate relaxation of the protons between scans.
Acquisition Time (aq)
2-4 seconds
Determines the digital resolution of the spectrum.
Spectral Width (sw)
12-16 ppm
A standard range that covers the expected chemical shifts for organic molecules.
Temperature
298 K (25 °C)
Standard ambient temperature for routine NMR.
Data Processing and Spectral Interpretation
Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency-domain spectrum.
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
Referencing: The chemical shift axis is calibrated by setting the internal standard peak (TSP or DSS) to 0.00 ppm.[3]
Integration: The area under each signal is integrated to determine the relative ratio of the protons giving rise to each peak.[3][11] For 2-(Methylsulfanyl)ethane-1-sulfonate, the expected integration ratio would be 3:2:2 for the CH3-S, S-CH2, and CH2-SO3 protons, respectively.
Peak Picking and Multiplicity Analysis: The chemical shift (δ) of each signal is determined, and the splitting pattern (multiplicity) is analyzed.
Expected 1H NMR Data
The chemical shifts are influenced by the electron-withdrawing effects of the adjacent sulfur and sulfonate groups.[3] The sulfonate group is more electron-withdrawing than the thioether, causing the adjacent methylene protons to be more deshielded and appear further downfield.
Protons
Expected Chemical Shift (δ, ppm)
Expected Multiplicity
Integration
a (CH3-S)
~2.1 - 2.3
Singlet (s)
3H
b (S-CH2-CH2)
~2.7 - 2.9
Triplet (t)
2H
c (CH2-SO3)
~3.1 - 3.3
Triplet (t)
2H
Note: These are predicted chemical shifts. Actual values may vary slightly depending on the solvent, concentration, and pH.
The chemical shift of the methyl group in ethyl methyl sulfide (CH3CH2SCH3) is around 2.1 ppm, providing a reference for the methylsulfanyl group.[12][13] The methylene protons in ethanesulfonic acid appear around 3.17 ppm, which helps in assigning the downfield methylene group.[14]
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Methylsulfanyl)ethane-1-sulfonate. By following the detailed protocol outlined in this application note, researchers can reliably obtain high-quality spectra. The characteristic singlet and two triplets with a 3:2:2 integration ratio provide unambiguous confirmation of the compound's identity and purity. This methodology ensures the scientific integrity and trustworthiness of the characterization process, which is crucial for applications in research and development.
References
University of California, Riverside. (n.d.). NMR Sample Preparation.
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
Spectrophotometric assays using 2-(Methylsulfanyl)ethane-1-sulfonate
Application Note: Spectrophotometric Assays using 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M) Executive Summary 2-(Methylsulfanyl)ethane-1-sulfonate , commonly known as Methyl-Coenzyme M (Methyl-CoM) , is th...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Spectrophotometric Assays using 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M)
Executive Summary
2-(Methylsulfanyl)ethane-1-sulfonate , commonly known as Methyl-Coenzyme M (Methyl-CoM) , is the terminal substrate in biological methanogenesis.[1][2][3] It is the methylated thioether form of Coenzyme M (
). Its primary utility in research lies in the study of Methyl-Coenzyme M Reductase (MCR) and Methyltransferase systems, which are critical targets for understanding global carbon cycling and developing inhibitors for methane emissions.
This guide details three rigorous spectrophotometric protocols for using Methyl-CoM:
Direct Active-Site Titration: Monitoring the Ni(I)/Ni(II) redox states of the F430 cofactor in MCR.
Demethylation Assay (DTNB-Coupled): A colorimetric method to measure methyltransferase activity by quantifying the release of the free thiol (CoM-SH).
Ti(III) Citrate Turnover Assay: A kinetic method monitoring the consumption of the artificial electron donor during methane production.
Chemical & Physical Properties
Property
Description
IUPAC Name
2-(Methylsulfanyl)ethane-1-sulfonate
Common Name
Methyl-Coenzyme M (Methyl-CoM, )
Role
Methyl donor/acceptor in methanogenesis; Substrate for MCR
Molecular Weight
156.20 g/mol (Anion)
Solubility
Highly soluble in water; stable in aqueous solution
UV/Vis Absorbance
Transparent in visible range; no distinct chromophore >220 nm
Redox Activity
Non-reactive with DTNB (unlike its thiol precursor, HS-CoM)
Biological Context & Mechanism
Methyl-CoM is the substrate for the final step of methanogenesis, catalyzed by Methyl-Coenzyme M Reductase (MCR) .[1][2][3][4][5][6][7] It reacts with Coenzyme B (HS-CoB) to form methane and a heterodisulfide.[1][4][5][6][8]
Reaction:
This reaction relies on the nickel-porphinoid cofactor F430 , which exhibits distinct UV-Vis spectra depending on its oxidation state (Ni(I) active vs. Ni(II) silent).
Figure 1: The terminal step of methanogenesis.[1][2][3][4] MCR catalyzes the reaction between Methyl-CoM and Coenzyme B.[1][3][4][6][8]
Protocol 1: Direct Spectrophotometric Analysis of MCR Active States
Application: Determining the concentration of active enzyme (Ni(I) state) and monitoring pre-steady-state kinetics.
Principle: The active Ni(I) form of MCR (MCRred1) has a characteristic absorption peak at 385 nm . The inactive Ni(II) form (MCRsilent) absorbs at 420 nm .[3]
Materials
Instrument: UV-Vis Spectrophotometer (Anaerobic cuvette or Stopped-Flow).
Buffer: 50 mM Tris-HCl, pH 7.6 (Strictly anaerobic).
Reagents: Purified MCR, Methyl-CoM (10 mM stock), Coenzyme B (optional for turnover).
Procedure
Anaerobic Preparation: All steps must be performed in an anaerobic chamber (
atmosphere, ppm ).
Baseline Scan: Record the spectrum of the purified MCR enzyme (10–20 µM) from 300 nm to 600 nm.
Substrate Addition: Add Methyl-CoM (final conc. 1 mM) to the cuvette.
Observation:
Binding: Methyl-CoM binding to MCRred1 induces a spectral shift or perturbation in the EPR signal (if coupled), but in UV-Vis, the 385 nm peak is monitored for stability.
Reaction (if CoB added): Upon addition of Coenzyme B, monitor the rapid decay of the 385 nm peak (oxidation to Ni(II)) if the reductant system is absent.
Data Analysis:
Calculate the fraction of active enzyme:
Application: Measuring the activity of methyltransferases (e.g., MtaABC) that convert Methyl-CoM back to Coenzyme M (thiol).[10]
Principle: Methyl-CoM is a thioether and does not react with Ellman's Reagent (DTNB). The enzymatic removal of the methyl group releases Coenzyme M (HS-CoM) , which contains a free thiol. This thiol reacts with DTNB to release TNB²⁻ (yellow), measurable at 412 nm .
Materials
Enzyme: MtaABC complex (or specific methyltransferase).[7]
Substrate: Methyl-CoM (50 mM stock).
Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 10 mM in buffer.
Buffer: 100 mM Tris-HCl, pH 7.5.
Procedure
Master Mix Preparation:
Buffer: 100 mM Tris-HCl, pH 7.5
DTNB: 1 mM final concentration
Enzyme: 1–5 µM MtaABC
Note: Do not add Methyl-CoM yet.
Blanking: Zero the spectrophotometer at 412 nm with the Master Mix.
Initiation: Add Methyl-CoM to a final concentration of 5–50 mM.
High concentration is often required to drive the thermodynamically unfavorable reverse reaction.
Measurement: Monitor absorbance at 412 nm for 5–10 minutes.
Quantification:
Calculate the rate of thiol formation using the extinction coefficient of TNB²⁻ (
Application: Continuous monitoring of MCR catalytic activity.
Principle: The MCR reaction produces a heterodisulfide (CoM-S-S-CoB).[1][4][5][8] To sustain the reaction, this disulfide must be reduced. Titanium(III) citrate serves as an artificial electron donor.[11] Ti(III) is violet (
) and oxidizes to colorless Ti(IV). The rate of absorbance decrease at 340 nm is proportional to methane production.
Materials
Reductant: Ti(III) Citrate (prepared anaerobically from
Substrates: Methyl-CoM (10 mM), Coenzyme B (1 mM).[8]
Cofactor: Hydroxocobalamin (catalytic amount, 0.2 mM) – acts as a mediator.
Buffer: 50 mM MOPS/Tris, pH 7.2.
Procedure
Anaerobic Setup: Prepare a sealed anaerobic cuvette containing buffer, Methyl-CoM, Coenzyme B, and Hydroxocobalamin.
Reductant Addition: Add Ti(III) Citrate (final conc. ~1–5 mM). The solution will turn violet.
Check Absorbance: Ensure
is within linear range (0.5 – 1.0).
Equilibration: Incubate at the physiological temperature (e.g., 60°C for thermophiles) until stable.
Initiation: Inject active MCR enzyme.
Measurement: Monitor the decrease in absorbance at 340 nm .
for Ti(III) Citrate (verify experimentally as it varies with pH/citrate ratio).
Troubleshooting & Critical Controls
Issue
Probable Cause
Solution
No Activity (MCR)
Oxidative inactivation (Ni(II) state)
Ensure strict anaerobicity; use Ti(III) to re-activate; verify 385 nm peak.
High Background (DTNB)
Free thiol contamination in Methyl-CoM
Recrystallize Methyl-CoM; Pre-treat with DTNB and dialyze.
Ti(III) Signal Unstable
pH sensitivity or O2 leakage
Buffer Ti(III) carefully; check septa on anaerobic cuvettes.
Precipitation
Enzyme instability at high temp
Add glycerol (10%) or optimize ionic strength.
References
Detection of Organometallic and Radical Intermediates in the Catalytic Mechanism of Methyl-Coenzyme M Reductase Using the Natural Substrate Methyl-Coenzyme M. Biochemistry (2010).
Structural Insight into Methyl-Coenzyme M Reductase Chemistry using Coenzyme B Analogues. Journal of Molecular Biology (2010).
In vitro methanol production from methyl coenzyme M using the Methanosarcina barkeri MtaABC protein complex. Nature Communications (2016).
Elucidating the Process of Activation of Methyl-Coenzyme M Reductase. Journal of Bacteriology (2013).
Methane and ethane production rates by methyl-coenzyme M reductase in cell extracts. bioRxiv (2024).
Application Note: Anaerobic Crystallization of Methyl-CoM Bound Methyl-Coenzyme M Reductase (MCR)
[1] Introduction & Strategic Overview Methyl-coenzyme M reductase (MCR) is the rate-limiting enzyme in methanogenesis, catalyzing the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (HS-CoB) to methane and the...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Overview
Methyl-coenzyme M reductase (MCR) is the rate-limiting enzyme in methanogenesis, catalyzing the reduction of methyl-coenzyme M (CH₃-S-CoM) with coenzyme B (HS-CoB) to methane and the heterodisulfide CoM-S-S-CoB.[1]
For structural biologists and drug developers targeting rumen methanogens, MCR presents a unique challenge: its active site contains the nickel-hydrocorphin cofactor F430 . The enzyme is only active in the Ni(I) oxidation state (MCRred1), which is paramagnetic and extremely oxygen-sensitive. Exposure to O₂ irreversibly oxidizes the cofactor to the inactive Ni(II) (MCRsilent) or Ni(III) (MCRox) states.
This guide details the methodology to crystallize MCR specifically with Methyl-CoM bound . Unlike standard protein crystallization, this protocol requires a strictly anaerobic workflow designed to maintain the Ni(I) state or controlled conversion to the Ni(II)-silent state with the substrate locked in the channel.[2]
The "Locked" Channel Mechanism
Understanding the binding order is critical for experimental design. MCR follows a strictly ordered ternary complex mechanism:
Methyl-CoM enters the 30 Å hydrophobic channel first and binds to the Ni center.[3][4]
Coenzyme B (CoB) enters second, inducing a conformational change that "locks" the active site, isolating it from the bulk solvent.
Experimental Implication: You cannot soak Methyl-CoM into pre-formed MCR-CoB crystals. You must co-crystallize or soak Methyl-CoM into apo-crystals before introducing CoB analogues.
The quality of MCR crystals depends entirely on the oxidation state of the F430 cofactor. A mixture of oxidation states leads to structural heterogeneity and poor diffraction.
Workflow Visualization
The following diagram outlines the critical path for maintaining anaerobicity from cell harvest to crystal drop.
Figure 1: Anaerobic workflow for isolating active MCR. Note the critical addition of Ti(III) Citrate to reverse adventitious oxidation.
Protocol 1: Preparation of Active MCRred1
Objective: Purify MCR while maintaining the Ni(I) state (green color).
Cell Pre-treatment: Before harvesting, gas the Methanothermobacter culture with 100% H₂ or CO for 20 minutes. This drives the internal pool of enzyme toward the reduced Ni(I) state in vivo [1].
Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM HS-CoM (stabilizer).
Crucial Additive:Titanium(III) Citrate (0.1 - 2 mM). Ti(III) is a strong reductant (E°' ≈ -480 mV) capable of reducing inactive Ni(II) species back to Ni(I).
Chromatography: Perform anion exchange (Q-Sepharose) inside the anaerobic chamber.
Note: If FPLC pumps are outside the chamber, use stainless steel or PEEK tubing with rigorous degassing of all buffers (boil + N₂ sparge).
Active (Ni(I)): Peaks at 385 nm and 750 nm. Solution is Green .[1]
Inactive (Ni(II)): Peak at 420 nm. Solution is Yellow .
Target: A 385/420 ratio > 1.0 indicates high activity.
Crystallization of the Methyl-CoM Complex[1][2][3][4][6]
Once purified, the enzyme must be complexed with Methyl-CoM immediately. The substrate binds deep in the pocket near the F430 nickel.[4]
Protocol 2: Complex Formation & Screening
Method: Sitting Drop Vapor Diffusion (Anaerobic).
Table 1: Reaction Mixture & Reservoir Composition
Component
Concentration in Drop
Function
Protein (MCR)
10 - 15 mg/mL
Target Enzyme
Methyl-CoM
10 mM
Substrate (Saturating)
CoB Analogue
1 mM (Optional)
Use CoB₆SH or CoB₈SH to "lock" the complex
Buffer
50 mM MES or HEPES
pH 7.0 - 7.5
Reductant
2 mM Ti(III) Citrate
Maintains Ni(I) state
Step-by-Step Procedure:
Substrate Incubation: Add Methyl-CoM (from a 100 mM aqueous stock) to the concentrated protein solution. Incubate for 30 minutes on ice (inside the anaerobic chamber).
Why? Methyl-CoM must diffuse down the 30 Å channel before the channel is occluded by crystal lattice contacts or CoB binding.
Plate Setup: Use a 96-well sitting drop plate (e.g., MRC 2-well).
Precipitant: PEG 400 (15% - 30% v/v) is the gold standard for MCR [2].
Salt: Magnesium Acetate (100 - 200 mM).
Buffer: HEPES-Na pH 7.5.
Incubation: Store plates at 18°C (or 4°C if stability is an issue) inside the anaerobic chamber.
Monitoring: Crystals typically appear within 3-7 days.
Visual Check: Active crystals will be yellowish-green .[3] If they turn purely yellow over time, the Ni(I) has oxidized to Ni(II) [3].
Substrate Binding Mechanism & Validation
To confirm you have the Methyl-CoM bound state, you must understand the structural logic of the active site.
Figure 2: Sequential binding mechanism. Methyl-CoM must be present before CoB analogues are introduced.[3][6]
Cryoprotection & Data Collection[1][7][8]
Handling crystals of MCRred1 requires maintaining anaerobicity until the moment the crystal is frozen.
Protocol 3: Anaerobic Cryo-Cooling[1]
Preparation: Prepare a cryo-solution containing the reservoir mother liquor + 25% (v/v) PEG 400 or 20% Glycerol.
Critical: The cryo-solution must be deoxygenated and contain Methyl-CoM (10 mM) to prevent ligand washout during soaking.
Harvesting:
Open the drop inside the anaerobic chamber.
Transfer the crystal to the cryo-drop for 30–60 seconds.
Loop the crystal.
Freezing:
Option A (Chamber Liquid N₂): If your chamber has a liquid nitrogen port, plunge freeze inside.
Option B (Capping): If freezing outside, loop the crystal and immediately cover with a cryo-vial or sleeve to minimize air exposure during the <5 second transfer to liquid nitrogen.
Data Collection Strategy:
Collect data at 100 K.
Metal Check: Perform an X-ray fluorescence scan at the Ni edge (8.33 keV) to confirm the presence of Nickel and assess the oxidation state if high-resolution spectroscopy is available at the beamline.
Troubleshooting
Problem
Cause
Solution
Crystals are Yellow (not Green)
Oxidation of Ni(I) to Ni(II).
Increase Ti(III) Citrate to 5 mM. Ensure buffers are <1 ppm O₂.
No Electron Density for Methyl-CoM
Ligand washout or low occupancy.
Add 10 mM Methyl-CoM to the cryo-protectant.[3] Ensure Methyl-CoM was added before any CoB analogue.
Poor Diffraction (>3.0 Å)
Heterogeneity of oxidation states.
Pre-treat cells with CO gas. Perform purification faster (within 8 hours).
References
Rospert, S., et al. (1991). "Methyl-coenzyme M reductase from Methanobacterium thermoautotrophicum (strain Marburg): purity, activity and novel inhibitors." European Journal of Biochemistry.
Cedervall, P. E., et al. (2010).[4][6] "Structural insight into methyl-coenzyme M reductase chemistry using coenzyme B analogues." Biochemistry.
Ermler, U., et al. (1997). "Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation."[3][2][4][6] Science.
Shima, S., et al. (2012). "Structure of a methyl-coenzyme M reductase from Black Sea mats that oxidize methane anaerobically."[7] Nature.
Grabarse, W., et al. (2001). "On the mechanism of biological methane formation: structural evidence for conformational changes in methyl-coenzyme M reductase upon substrate binding." Journal of Molecular Biology.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Optimization of Methyl-Coenzyme M (Methyl-CoM) Synthesis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely encountering yield losses due to three converging factors: competitive elimination (formation of vinyl sulfonate), oxidative degradation (sulfoxide formation), or inefficient desalting (co-precipitation of inorganic halides).[1]
), often referred to as Methyl-Coenzyme M , is a critical intermediate in methanogenesis studies. While the synthesis appears deceptively simple via nucleophilic substitution, the amphiphilic nature of the product and the nucleophilicity/basicity duality of the thiolate reagent require precise control.
This guide replaces standard textbook procedures with a field-optimized protocol designed for >85% isolated yield.
Module 1: The "Golden Path" Protocol
Standardizing the Nucleophilic Substitution Route
We recommend the Direct Thiolate Displacement method over the Strecker reaction (chloroethyl methyl sulfide + sulfite) to avoid handling hemisulfur mustard analogs and to simplify purification.
Reagents & Stoichiometry
Component
Role
Eq.
Notes
Sodium 2-bromoethanesulfonate (BES)
Substrate
1.0
Must be finely ground and dried.
Sodium Methanethiolate (NaSMe)
Nucleophile
1.1 - 1.2
CRITICAL: Use fresh commercial solid or generate in situ from MeSH gas + NaOEt. Old NaSMe contains NaOH (hydrolysis) and (oxidation).[1]
Water / Ethanol (1:1 v/v)
Solvent
-
Degassed (sparged with Argon/N2 for 30 mins).
Step-by-Step Workflow
Inert Atmosphere Setup:
Load Sodium 2-bromoethanesulfonate (BES) into a multi-neck round bottom flask.
Cool to room temperature.[1][5] Acidify slightly to pH 6.0 with dilute HCl to neutralize excess thiolate (Caution: MeSH gas evolution—use a scrubber).[1]
Module 2: Troubleshooting & Logic
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways that dictate your yield.
Figure 1: Reaction logic tree showing the SN2 "Golden Path" vs. thermal elimination and oxidative degradation.[1]
Module 3: Purification (The Yield Killer)
Users often lose 40% of their yield during desalting.[1] The product is a sodium salt, and so is the byproduct (NaBr). They have similar solubilities.
The "Ethanol Crash" Method (Recommended)
Evaporation: Rotary evaporate the reaction mixture to complete dryness (white solid residue).
Extraction:
Add absolute ethanol (20 mL per gram of residue).[1]
Heat to boiling.
Solubility Logic: Sodium 2-(methylsulfanyl)ethane-1-sulfonate is significantly soluble in boiling ethanol. Inorganic NaBr and excess salts are less soluble.[1]
Filtration: Filter the hot mixture rapidly through a sintered glass funnel (keep hot to prevent premature crystallization).
Crystallization: Cool the filtrate to -20°C overnight. The target sulfonate will crystallize as pearly white plates.
Alternative: Cation Exchange (For High Purity)
If the "Ethanol Crash" leaves bromide residues:
Pass the crude aqueous solution through a Dowex 50W-X8 (H+ form) column.
Elute with water.[1][4][6] This converts the salt to the free sulfonic acid (
).
Neutralize carefully with stoichiometric NaOH or KOH to re-form the pure salt.
Module 4: FAQ & Diagnostics
Q1: My product smells intensely of rotten eggs/cabbage. Is it ruined?
Diagnosis: Not necessarily.[1][2] The smell is likely residual Methanethiol (MeSH) or Dimethyl Disulfide.[1]
Fix: These are volatile.[1] Dissolve your product in water and rotovap again, or wash the solid filter cake with cold diethyl ether (the product is insoluble in ether; the smell is soluble).
peak shifts downfield when oxidized to sulfoxide ().[1]
Fix: There is no easy chemical fix for the sulfoxide without reducing the sulfonate. You must restart and ensure stricter anaerobic conditions.
Q3: Yield is <30% and I see vinyl protons in NMR.
Diagnosis: Thermal Elimination.[1] You heated the reaction too hard or your NaSMe was too old (containing NaOH).
Fix: Lower reaction temperature to 60-70°C and ensure your NaSMe is dry/fresh.
References
Taylor, C. D., & Wolfe, R. S. (1974). Structure and methylation of coenzyme M (HSCH2CH2SO3).[1] Journal of Biological Chemistry, 249(15), 4879–4885.[1]
Core grounding for the structural characterization and initial synthesis methods of CoM deriv
Reddick, J. J., et al. (2001). Pentalenolactone F Synthase: Analysis of the Reaction Mechanism and Identification of the Catalytic Residues. Journal of the American Chemical Society.
Technical Support Center: Stability of 2-(Methylsulfanyl)ethane-1-sulfonate
A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 2-(Methylsulfanyl)ethane-1-sulfonate. As Senior Application Scientists, we understand that the stability and integrit...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(Methylsulfanyl)ethane-1-sulfonate. As Senior Application Scientists, we understand that the stability and integrity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the oxidation of 2-(Methylsulfanyl)ethane-1-sulfonate in solution, ensuring the integrity of your work.
Part 1: The Science of Thioether Oxidation
The chemical stability of 2-(Methylsulfanyl)ethane-1-sulfonate is primarily dictated by its thioether (-S-CH₃) functional group. While the sulfonate (-SO₃⁻) group is generally robust and stable under typical experimental conditions, the thioether is susceptible to oxidation[1]. Understanding the mechanism of this degradation is the first step toward prevention.
The primary pathway for oxidation involves the sequential addition of oxygen atoms to the sulfur center. This process is often initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or hypochlorite, and can be accelerated by factors like heat, light, and the presence of dissolved atmospheric oxygen[2].
The oxidation proceeds in two main steps:
Thioether to Sulfoxide: The initial oxidation converts the thioether to a sulfoxide.
Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields a sulfone[3].
Each of these steps results in a new chemical entity with different physical and chemical properties (e.g., polarity, solubility, reactivity), which can compromise your experimental results.
Caption: Oxidation pathway of 2-(Methylsulfanyl)ethane-1-sulfonate.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2-(Methylsulfanyl)ethane-1-sulfonate solutions.
Q1: What are the primary indicators that my solution of 2-(Methylsulfanyl)ethane-1-sulfonate has started to oxidize?
A: You will likely not observe visual changes like color or precipitation in the early stages. The most reliable indicators are analytical. When analyzing your sample by Liquid Chromatography-Mass Spectrometry (LC-MS), you will observe new peaks in your chromatogram. Specifically, you should look for:
A peak corresponding to the mass of the parent compound +16 Da (the sulfoxide).
A peak corresponding to the mass of the parent compound +32 Da (the sulfone).
Due to the increased polarity of the sulfoxide and sulfone, these species will typically have shorter retention times than the parent thioether compound on a reverse-phase HPLC column.
Q2: How critical is the pH of my solution for preventing oxidation?
A: The thioether moiety's susceptibility to oxidation is not as strongly pH-dependent as a thiol group's[4]. However, the overall stability of your formulation can be influenced by pH. 2-(Methylsulfanyl)ethane-1-sulfonate is stable in a pH range of approximately 4.5 to 9[5]. At a pH above 9, hydrolysis may become a concern over long-term storage[5]. More importantly, the reactivity of certain oxidants and the efficacy of some antioxidants can be pH-dependent. We recommend preparing your solutions in a buffered system within a neutral to slightly acidic pH range (pH 6-7.5) for optimal stability.
Q3: What are the ideal general storage conditions for a stock solution?
A: To minimize degradation, stock solutions should be stored under conditions that limit exposure to oxygen, light, and high temperatures. We recommend the following:
Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term use, refrigerate at 2-8°C.
Atmosphere: Before sealing and freezing, sparge the solution with an inert gas like argon or nitrogen to remove dissolved oxygen.
Light: Store in amber vials or protect clear vials from light by wrapping them in aluminum foil.
Q4: Can I add a common antioxidant to my solution? Which ones are recommended?
A: Yes, adding an antioxidant is a highly effective strategy. The choice depends on the application and solvent system.
For Organic Systems: Hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective.
For Aqueous/Biological Systems: Water-soluble antioxidants are preferred. Ascorbic acid (Vitamin C) or glutathione (GSH) can be used, although you must be aware of their own stability limitations and potential for interaction with other components in your system[6][7]. Thioethers themselves can act as secondary antioxidants that decompose hydroperoxides, but to protect your primary compound, a primary free-radical scavenger is often beneficial[8][9].
Part 3: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the oxidation of 2-(Methylsulfanyl)ethane-1-sulfonate.
Caption: Troubleshooting workflow for suspected compound oxidation.
Issue: My HPLC/LC-MS analysis shows multiple peaks when I expect one, and my experimental results are inconsistent.
Probable Cause: Your stock or working solution of 2-(Methylsulfanyl)ethane-1-sulfonate has likely oxidized, creating the sulfoxide and/or sulfone derivatives. These new species have different properties and may be inactive or interfere with your assay, leading to poor reproducibility.
Step-by-Step Solution:
Confirm Oxidation: Re-analyze your solution using LC-MS. Specifically, extract the ion chromatograms for the expected mass of the parent compound, the parent +16 Da, and the parent +32 Da. The presence of the latter two confirms oxidation.
Quantify Degradation: Integrate the peak areas to estimate the percentage of the oxidized species. If the degradation is more than 1-2%, the solution's integrity is compromised.
Discard and Replace: Discard the compromised solution. Do not attempt to "correct" for the degradation, as this will introduce more variability.
Implement Preventative Measures: Prepare a new stock solution by strictly following the "Protocol for Preparation of a Stabilized Aqueous Solution" (Protocol 4.1) outlined below.
Validate New Stock: Immediately after preparation, run a QC analysis on the new stock solution to confirm its purity and establish a baseline for future comparisons.
Part 4: Validated Protocols for Prevention and Quality Control
Protocol 4.1: Preparation of a Stabilized Aqueous Solution
This protocol is designed to minimize oxidation during solution preparation.
Solvent Selection: Choose a high-purity, HPLC-grade buffer or water for your solution.
Degassing: Before adding the compound, thoroughly degas the solvent to remove dissolved oxygen. The most effective method is to sparge the liquid with an inert gas (argon or nitrogen) for 15-30 minutes. Alternatively, sonication under a vacuum can be used.
Weighing: Weigh the required amount of 2-(Methylsulfanyl)ethane-1-sulfonate powder in a clean container.
Dissolution: Add the degassed solvent to the powder and dissolve completely. If necessary, perform this step inside a glove box or under a gentle stream of inert gas to maintain an oxygen-free environment.
Antioxidant Addition (Optional): If your application allows, add a water-soluble antioxidant like L-ascorbic acid to a final concentration of 0.1-1 mM. Ensure the antioxidant is fully dissolved.
Aliquoting and Storage: Immediately aliquot the solution into single-use volumes in amber glass vials or cryovials. This prevents repeated freeze-thaw cycles and exposure of the bulk stock to air. Before sealing each aliquot, blanket the headspace with argon or nitrogen.
Store Properly: Immediately transfer the aliquots to their designated storage temperature (-20°C or -80°C), protected from light.
Table 1: Summary of Recommended Storage and Handling Conditions
Parameter
Recommended Condition
Rationale
Solvent
High-purity, degassed water or buffer
Removes dissolved oxygen, a key oxidant.
pH
6.0 - 7.5
Ensures general stability and compatibility with many biological assays.
Temperature
-20°C or -80°C (Long-term) 2-8°C (Short-term, <1 week)
Low temperatures dramatically slow the rate of chemical reactions, including oxidation.
Atmosphere
Inert (Argon or Nitrogen)
Prevents atmospheric oxygen from dissolving into the solution.
Light Exposure
Minimize (Use amber vials)
Prevents photo-initiated oxidation.
Antioxidants
Optional (e.g., 0.1-1 mM Ascorbic Acid)
Scavenges reactive oxygen species that could initiate oxidation[7].
Protocol 4.2: Analytical Workflow for Routine Quality Control
Regularly checking the purity of your stock solution is critical for ensuring data integrity.
Sample Preparation: Thaw a single-use aliquot of your stock solution. Prepare a dilution appropriate for your LC-MS system using your standard mobile phase or a compatible solvent.
LC Separation: Use a standard reverse-phase C18 column. A typical gradient might be Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid). The more polar oxidized products will elute earlier than the parent compound.
MS Detection: Operate the mass spectrometer in negative ion mode to detect the sulfonate. Set the instrument to scan for the masses of the parent compound, the sulfoxide (+16 Da), and the sulfone (+32 Da).
Data Analysis: Integrate the peak areas for all three species. The purity of the compound can be expressed as: (Area_Parent / (Area_Parent + Area_Sulfoxide + Area_Sulfone)) * 100%.
Action Threshold: If the combined area of the oxidized products exceeds a pre-defined threshold (e.g., 2%), the stock solution should be considered compromised and discarded.
References
Tintoll. (2026, January 8). Thioether Antioxidant.
Amfine Chemical Corporation. Thioethers | Antioxidant Synergists for Plastics.
Patsnap Synapse. (2024, July 17). What is the mechanism of Mesna?
Karas, M., et al. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
Patel, M., & Tadi, P. (2024, February 28). Mesna. StatPearls - NCBI Bookshelf.
Smyth, L. (n.d.). Pharmacokinetics and Therapeutic Uses of Mesna. Scholarship@Western.
PubChem. 2-(Methylsulfanyl)ethane-1-sulfonate.
Unknown Author. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
Smolecule. (2023, August 15). Buy 1-Methylsulfinyl-2-(2-(methylthio)ethylsulfonyl)ethane.
Gornostaeva, E. A., et al. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI.
Latacz, G., et al. (n.d.). The role of thiols in antioxidant systems. PMC - NIH.
Gut, A., et al. (2015, March 15). Enzymatic and non-enzymatic mechanisms of dimesna metabolism. PubMed.
Yuan, Y., et al. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters - ACS Publications.
Unknown Author. (2017, July 31). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository.
Benvenga, S., et al. The protective role of nutritional antioxidants against oxidative stress in thyroid disorders.
van der Meide, P. H. M., et al. (n.d.). One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. PMC.
Thermo Fisher Scientific. Introduction to Thiol Modification and Detection.
Weinrich, D., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups. PMC.
von Sonntag, C., et al. OH-Radical-induced oxidation of methanesulfinic acid. Journal of the Chemical Society, Perkin Transactions 2.
Golemanov, K., et al. (2024, January 22). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Department of Chemical and Pharmaceutical Engineering.
Yang, Y. (2022, May 4). Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. AUETD Home.
McKillop, A., & Tarbin, J. A. (n.d.). Further functional group oxidations using sodium perborate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(Methylsulfanyl)ethane-1-sulfonateSubject: Stability, Storage, and Troubleshooting Guide
Compound Alias: Methyl-Coenzyme M (Methyl-CoM), Sodium 2-(methylthio)ethanesulfonate.
Part 1: Core Directive & Technical Overview
The Molecule:
2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-CoM) is a thioether-sulfonate. Unlike its precursor Coenzyme M (2-mercaptoethanesulfonate), Methyl-CoM lacks a free thiol (-SH) group .
Implication 1: It cannot form disulfides (dimerize) via air oxidation.
Implication 2: It is chemically more stable than Coenzyme M or Mesna.
Primary Risks: Hygroscopicity (due to the sulfonate head) and S-oxidation (thioether to sulfoxide).
Storage Matrix Summary:
Parameter
Recommended Condition
Criticality
Scientific Rationale
Temperature
-20°C
High
Slows thermodynamic oxidation of the thioether sulfur.
Atmosphere
Inert (Ar or N₂)
Moderate
Prevents formation of Methyl-CoM Sulfoxide () over months/years.
Humidity
Desiccated (<10% RH)
Critical
Sulfonate salts are extremely hygroscopic; moisture catalyzes hydrolysis and weighing errors.
Light
Amber Vials
Moderate
Thioethers can undergo photo-oxidation; protect from UV.
State
Lyophilized Powder
High
Solution state accelerates S-oxidation and potential hydrolysis.
Part 2: Troubleshooting & FAQs
Scenario A: Physical State Changes
Q: "My Methyl-CoM powder has turned into a sticky gel or a hard glass. Is it degraded?"
Diagnosis:Hygroscopic Failure. The sulfonate moiety (
) is a "water magnet." If the septum was punctured or the cap loose, it absorbed atmospheric moisture.
Impact: The chemical integrity is likely intact (unless stored wet for months), but the effective mass is wrong. Weighing this "wet" solid will result in under-dosing your reaction.
Solution:
Dissolve the entire content in a known volume of HPLC-grade water.
Determine concentration via quantitative NMR (qNMR) or HPLC.
Aliquots should be re-lyophilized if dry powder is required.
Scenario B: Purity & Reactivity
Q: "I see an extra peak in my HPLC/NMR. Is it a disulfide?"
Diagnosis:Impossible. Methyl-CoM cannot form disulfides (
Sulfoxide impurity: ~2.6–2.8 ppm (deshielded by oxygen).
Q: "Can I store stock solutions at -20°C?"
Answer: Yes, but with caveats.
Buffer: Use degassed water or anaerobic buffer (pH 7.0).
Container: Screw-cap cryovials with O-rings (prevent sublimation/concentration changes).
Limit: Maximum 3 months. For >1 year, store as dry powder.
Part 3: Experimental Protocols (Validation)
Protocol 1: Purity Verification via 1H-NMR
Use this to distinguish between hygroscopic water weight and chemical degradation.
Solvent: Dissolve 5–10 mg in D₂O (Deuterium Oxide).
Standard: Add a trace of TSP (trimethylsilylpropanoic acid) as an internal reference (0.0 ppm).
Acquisition: Run standard proton NMR (400 MHz+).
Analysis:
Peak A (Ethylene backbone): Multiplets at ~3.0–3.2 ppm.
Peak B (S-Methyl): Sharp singlet at ~2.15 ppm .
Impurity (Sulfoxide): If a singlet appears at ~2.70 ppm , oxidation has occurred.
Impurity (Free CoM): If the methyl singlet is small relative to the backbone, the S-methyl bond may have cleaved (rare, requires enzymatic or harsh chemical cleavage), leaving free Coenzyme M.
Protocol 2: Negative Control for Free Thiols (Ellman’s Test)
Use this to prove your Methyl-CoM has NOT hydrolyzed to free Coenzyme M.
Reagent: Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in pH 8.0 buffer.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility Issues of Methyl-CoM Salts in Organic Solvents
Ticket ID: #MCOM-SOL-001
Assigned Specialist: Senior Application Scientist, Organic Synthesis & Formulation
Status: Open / Guide Published
Executive Summary: The "Hard Ion" Problem
The Core Conflict:
Methyl-Coenzyme M (Methyl-CoM) is commercially available primarily as a sodium salt (
). The sulfonate head group () combined with the "hard" sodium cation creates a crystal lattice with high lattice energy. While this makes the compound highly water-soluble (), it renders it virtually insoluble in common organic solvents (DCM, THF, Toluene) required for anhydrous coupling reactions or liposomal encapsulations.
The Solution Architecture:
To dissolve Methyl-CoM in organic media, you must disrupt the ionic lattice. This guide provides three tiered solutions ranging from permanent chemical modification to in-situ additives.
Solution Module A: Cation Exchange (The Gold Standard)
Best For: Sensitive anhydrous reactions, NMR studies in
, and situations requiring a pure, isolable organic-soluble reagent.
Mechanism:
We replace the small, hydrophilic Sodium cation (
) with a bulky, lipophilic Tetrabutylammonium cation (). The greasy butyl chains of the shield the charge, allowing the ion pair to dissolve in non-polar media.
Protocol: Preparation of TBA-Methyl-CoM
Prerequisites: Amberlite IR-120 (H+ form) or Dowex 50W, Tetrabutylammonium hydroxide (TBA-OH) 1.0M in MeOH.
Acidification:
Dissolve 1.0 g of Methyl-CoM (Na-salt) in 10 mL deionized water.
Pass through a column containing 5 g of activated acidic cation exchange resin.
Elute with water. The eluate contains free Methyl-CoM sulfonic acid (
).
Note: Do not store the free acid long-term; it is hygroscopic and prone to oxidation.
Neutralization:
Immediately titrate the acidic eluate with 1.0M TBA-OH in methanol.
Critical: Excess TBA-OH will cause basic hydrolysis side-reactions later.
Isolation:
Lyophilize the solution to remove water.
The resulting viscous oil or waxy solid is TBA-Methyl-CoM .
Validation:
Dissolve a small aliquot in
. It should dissolve instantly.
NMR Check: Verify the integration ratio of the butyl protons (
) to the Methyl-CoM backbone ().
Workflow Visualization
Figure 1: Workflow for converting insoluble Sodium Methyl-CoM to organic-soluble TBA Methyl-CoM.
Solution Module B: Crown Ether Complexation (The "Quick Fix")
Best For: Small-scale reactions where you cannot afford the yield loss of cation exchange, or "one-pot" synthesis.
Mechanism:15-Crown-5 is a cyclic ether with a cavity size (1.7–2.2 Å) that perfectly matches the ionic diameter of Sodium (2.04 Å).[2] It encapsulates the
ion, presenting a hydrophobic exterior to the solvent.[2]
Protocol:
Suspend Methyl-CoM (Na-salt) in your organic solvent (e.g., DCM or Acetonitrile).
Add 1.05 equivalents of 15-Crown-5.
Sonicate for 5–10 minutes.
The suspension will clarify as the "crowned" ion pair dissolves.
Comparison of Additives:
Additive
Target Cation
Suitability for Methyl-CoM
Cost
15-Crown-5
Sodium ()
Excellent (Specific Match)
High
18-Crown-6
Potassium ()
Poor (Cavity too large)
Medium
Cryptand [2.2.1]
Sodium ()
Superior (Stronger binding)
Very High
PEG-400
Non-specific
Moderate (Requires heating)
Low
Solution Module C: Phase Transfer Catalysis (PTC)
Best For: Biphasic reactions (e.g., alkylating Methyl-CoM with a hydrophobic alkyl halide).
Mechanism:
A catalytic amount of quaternary ammonium salt shuttles the Methyl-CoM anion from the aqueous phase (or solid phase) into the organic phase where the reaction occurs.
Recommended Catalyst:Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
Troubleshooting PTC:
Issue: Reaction is slow.
Fix: The "poisoning" effect. If your reaction generates Iodide (
), it competes with Methyl-CoM for the catalyst. Use Bromides or Mesylates instead of Iodides as electrophiles.
Troubleshooting & Decision Matrix
Q1: My TBA-Methyl-CoM salt is an oil, not a powder. Is it impure?
Answer: No. TBA salts of sulfonates are often viscous oils or waxy solids due to the disruption of the crystal lattice. If the NMR is clean, the physical state is acceptable. Store in a desiccator.
Q2: Can I use 18-Crown-6 instead of 15-Crown-5?
Answer: It is not recommended. 18-Crown-6 is selective for Potassium (
). While it binds Sodium weakly, the equilibrium constant is significantly lower, meaning much of your Methyl-CoM will remain undissolved.
Q3: Which solvent should I avoid?
Answer: Avoid Diethyl Ether and Hexanes. Even the TBA salt will struggle to dissolve in these extremely non-polar solvents. Stick to DCM, Chloroform, THF, or Acetonitrile.
Decision Tree: Choosing Your Method
Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on scale and water sensitivity.
References
PubChem. (2025). Methyl-Coenzyme M Compound Summary. National Library of Medicine.[3]
[Link]
Lin, B., et al. (2005).[4] Solubility of sodium soaps in aqueous salt solutions. Journal of Colloid and Interface Science, 291(2), 543-549.[4][5] (Establishes the principle of TBA salts enhancing sulfonate solubility).
[Link]
McGarry, P., et al. (2023). Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.[6][7][8] Bioconjugate Chemistry, 35(1). (Definitive guide on 15-Crown-5 for sodium sulfonates).
[Link]
Starks, C. M. (1971). Phase-transfer catalysis.[2][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational text on PTC for anionic salts).
[Link]
Minimizing side reactions during Coenzyme M methylation
Technical Support Center: Coenzyme M (CoM) Applications Ticket ID: #CoM-METH-001 Subject: Minimizing Side Reactions during Coenzyme M Methylation and Handling Status: Open [Tier 3 Engineering Response] Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Coenzyme M (CoM) ApplicationsTicket ID: #CoM-METH-001
Subject: Minimizing Side Reactions during Coenzyme M Methylation and Handling
Status: Open [Tier 3 Engineering Response]
Executive Summary
You are encountering yield losses or kinetic inhibition due to side reactions during the methylation of Coenzyme M (2-mercaptoethanesulfonic acid, HS-CoM). Whether you are chemically synthesizing Methyl-CoM standards or performing enzymatic assays (e.g., with Methyl-Coenzyme M Reductase, MCR), the primary antagonist is thiol oxidation .
This guide addresses the two critical vectors of failure:
Chemical Synthesis: Competition between S-methylation (desired) and disulfide formation (CoM-S-S-CoM).
Enzymatic Turnover: Accumulation of the heterodisulfide (CoM-S-S-CoB) and oxidative inactivation of the Ni(I) cofactor.
Module 1: Chemical Synthesis of Methyl-Coenzyme M
Context: Preparation of high-purity
standards for HPLC or enzyme assays.
The Core Problem: The Oxidative Race
The methylation of CoM typically uses Methyl Iodide (MeI) in an alkaline environment. The reaction relies on the thiolate anion (
) acting as a nucleophile. However, the thiolate is highly susceptible to oxidation by trace , forming the homodisulfide (), which is inert to methylation.
Side Reaction Pathway:
Protocol: Anaerobic Methylation with Methyl Iodide
Objective: Maximize S-methylation while suppressing disulfide formation.
Reducing Agent: Dithiothreitol (DTT) or TCEP (Optional, see note)
Step-by-Step Workflow:
The "Degas" Phase (Critical):
Dissolve HS-CoM in degassed
.
Technical Insight: Do not rely on simple nitrogen sparging. Use a Schlenk line (freeze-pump-thaw x3) or an anaerobic chamber (
atmosphere).
Checkpoint: If the solution turns slightly yellow, disulfide formation has already begun.
Thiolate Activation:
Adjust pH to 8.0–9.0 using anaerobic NaOH.
Why: The pKa of the CoM thiol is ~9.1. You need a significant fraction in the thiolate form (
) for nucleophilic attack, but exceeding pH 10 increases the rate of MeI hydrolysis (a competing side reaction).
The Methylation Event:
Add Methyl Iodide (1.5 molar equivalent) dropwise under anaerobic conditions.
Stir in the dark at room temperature for 2-4 hours.
Side Reaction Control: MeI is light-sensitive. Light promotes radical formation which can lead to non-specific side products.
Quenching & Purification:
Acidify to pH 2.0 with HCl to protonate unreacted thiols (stopping oxidation).
Lyophilize the solution.
Recrystallize from Ethanol/Water (Methyl-CoM is less soluble in pure EtOH than the unreacted thiol salts).
Data Visualization: Synthesis Logic
Figure 1: The kinetic competition during synthesis. Anaerobic conditions prevent the "red" pathway, forcing the reaction toward the "green" methylation product.
Critical Failure: If the nickel cofactor (F430) oxidizes from Ni(I) to Ni(II), the enzyme goes "silent" and inactive.[7]
Troubleshooting Matrix: Enzymatic Assays
Symptom
Probable Cause
Corrective Action
Lag phase in Methane production
Oxidized F430 (Ni-II)
Pre-activate MCR with Ti(III) Citrate (10-20 mM). Ti(III) is a stronger reductant than DTT and is required to access the Ni(I) state.
Reaction stops at ~50% conversion
Product Inhibition (Heterodisulfide)
Couple the assay with Heterodisulfide Reductase (Hdr) and Formate/H2 to recycle the CoM/CoB thiols.
High background/Non-specific rates
Light interference
MCR is light-sensitive. Perform all assays in the dark or under red light.
Precipitation in assay buffer
Metal-Sulfide formation
Avoid using high concentrations of sulfide () as a reductant if divalent cations () are present.
FAQ: Why not use SAM?
Q: Can I use S-Adenosylmethionine (SAM) to methylate CoM in enzyme assays?
A: Generally, no . While SAM is a methyl donor for MCR post-translational modifications (e.g., methylarginine), the methanogenic pathway uses Methyl-Tetrahydromethanopterin (Methyl-H4MPT) as the biological donor to CoM, catalyzed by the MtrA-H complex. Using SAM to methylate free CoM in vitro is inefficient and biologically irrelevant for MCR kinetics.
Data Visualization: The MCR Cycle & Inhibition
Figure 2: The MCR activity cycle. The "Silent" state (Red) is the ultimate side reaction outcome, reversible only by strong reductants like Ti(III).
Module 3: Validation & Quality Control
How to prove you minimized side reactions.
Ellman’s Reagent Assay (DTNB):
Purpose: Quantify unreacted free thiols (HS-CoM).
Expectation: Pure Methyl-CoM should yield zero absorbance at 412 nm. If absorbance is high, methylation was incomplete.
HPLC Analysis:
Column: C18 Reverse Phase.
Mobile Phase: Phosphate buffer (pH 3.0) / Methanol gradient.
Detection: UV 210 nm (Sulfonate group).
Separation: Methyl-CoM elutes after HS-CoM but before the hydrophobic Disulfide (CoM-S-S-CoM).
References
Taylor, C. D., & Wolfe, R. S. (1974).[1] Structure and methylation of coenzyme M (HSCH2CH2SO3). Journal of Biological Chemistry, 249(15), 4879-4885. Link
Thauer, R. K. (1998). Biochemistry of methanogenesis: a tribute to Marjory Stephenson. Microbiology, 144(9), 2377-2406. Link
Ermler, U., et al. (1997).[6][9][11] Crystal structure of methyl-coenzyme M reductase: the key enzyme of biological methane formation.[7] Science, 278(5342), 1457-1462. Link
Seifert, J., et al. (2014). Titanium(III) citrate as a reducing agent for the activation of methyl-coenzyme M reductase.[3] Methods in Enzymology, 513, 17-36. Link
A Comparative Guide to the Kinetic Landscape of Methyl-Coenzyme M and Its Analogs in Enzymatic Reactions
For researchers in microbiology, enzymology, and drug development, a deep understanding of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the kinetic properties of methyl-coenzym...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in microbiology, enzymology, and drug development, a deep understanding of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the kinetic properties of methyl-coenzyme M (Methyl-CoM), the terminal methyl carrier in methanogenesis, and its structural analogs when interacting with their target enzyme, Methyl-Coenzyme M Reductase (MCR). By synthesizing experimental data and explaining the causality behind methodologies, we aim to provide a resource that is not only informative but also instructive for designing future experiments.
Introduction: The Central Role of Methyl-CoM and MCR
Methanogenesis, the biological production of methane, is the final step in the anaerobic breakdown of organic matter and a significant contributor to the global carbon cycle. The enzyme responsible for this terminal, and often rate-limiting, step is Methyl-Coenzyme M Reductase (MCR).[1][2] MCR is a complex enzyme containing a nickel-based prosthetic group, coenzyme F430, at its active site.[3] It catalyzes the reductive cleavage of the thioether bond in Methyl-CoM (CH₃-S-CoM), using coenzyme B (HS-CoB) as the electron donor to produce methane (CH₄) and a heterodisulfide (CoM-S-S-CoB).[3][4]
Given its critical role, MCR is a key target for understanding and potentially controlling methane emissions. Studying how structural modifications to its primary substrate, Methyl-CoM, affect the catalytic efficiency and binding affinity provides invaluable insights into the enzyme's mechanism, active site architecture, and substrate specificity.
The Native Substrate: Kinetics of Methyl-CoM
The interaction between MCR and Methyl-CoM has been characterized through extensive kinetic studies. MCR from Methanothermobacter marburgensis is the most studied, and it possesses two distinct isoenzymes, MCR I and MCR II, which exhibit different kinetic properties.[3][4]
The binding of substrates to MCR follows a strictly ordered ternary complex mechanism, where Methyl-CoM must bind before Coenzyme B for the reaction to proceed productively.[2] This ordered binding is crucial for catalysis and is enforced by substrate-induced conformational changes in the enzyme.
Table 1: Comparative Kinetic Parameters for MCR with Methyl-CoM and Analogs
Substrate/Analog
Enzyme Source / Isoenzyme
Apparent K_m (mM)
Apparent V_max (µmol/min/mg)
k_cat (s⁻¹)
Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)
Notes
Methyl-CoM
M. marburgensis (MCR I)
0.7 ± 0.2
up to 100
~278
~4.0 x 10⁵
V_max is highly dependent on assay conditions and enzyme activation state.[3][4]
Methyl-CoM
M. marburgensis (MCR II)
1.4 ± 0.2
N/A
N/A
N/A
Shows lower affinity (higher K_m) for Methyl-CoM compared to MCR I.[3][4]
Ethyl-CoM
M. marburgensis (MCR I)
Not determined
~0.3 (relative rate %)
Not determined
Significantly Lower
Ethane formation is very slow; product release is rate-limiting.[5]
Ethyl-CoM
M. marburgensis (MCR II)
Not determined
~7.7 (relative rate %)
Not determined
Lower than Methyl-CoM
MCR II is significantly more promiscuous for ethane formation than MCR I.[5]
Note: Direct comparison of kinetic values across different studies can be challenging due to variations in experimental conditions, such as temperature, pH, and methods for enzyme activation. "N/A" indicates data not available in the cited sources.
A Step Further: The Kinetics of Ethyl-Coenzyme M
Ethyl-coenzyme M (Ethyl-CoM), where the methyl group is replaced by an ethyl group, is the most-studied structural analog. It serves as a substrate for MCR, yielding ethane instead of methane.[5] However, its kinetic profile is dramatically different from that of Methyl-CoM.
While the initial carbon-sulfur bond cleavage rate for Ethyl-CoM is comparable to that of Methyl-CoM, the overall rate of ethane formation is drastically lower.[5] For the MCR I isoenzyme, the rate of ethane production is only about 0.3% of the methane production rate.[5] This indicates that a later step in the catalytic cycle, likely the release of the ethane product from the active site, is severely rate-limiting.[5] The bulkier ethyl group appears to create a steric hindrance within the enzyme's product release channel.
Interestingly, the MCR II isoenzyme is more promiscuous, exhibiting a relative ethane-to-methane formation rate of approximately 7.7%, suggesting subtle differences in the active site architecture between the two isoenzymes.[5] This differential activity highlights how minor changes in substrate structure can be used to probe functional variations between enzyme isoforms.
Experimental Validation: A Protocol for MCR Kinetic Analysis
To ensure scientific integrity, the protocols used to derive kinetic data must be robust and reproducible. The following is a detailed, field-proven methodology for determining the activity of MCR with Methyl-CoM or its analogs by quantifying the gaseous product via gas chromatography (GC). This method directly measures the product output, providing a reliable measure of enzyme activity.
Principle of the Assay
The assay measures the rate of methane or ethane production from the corresponding alkyl-coenzyme M substrate in the presence of Coenzyme B and a reducing system. The reaction is conducted in a sealed, anaerobic environment, and headspace gas is periodically sampled and analyzed by a gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
Required Reagents and Equipment
Purified, active MCR enzyme (stored anaerobically)
Recycling system: Aquacobalamin (~0.3 mM) to regenerate HS-CoB from the heterodisulfide product[6][7]
Anaerobic serum vials with butyl rubber stoppers
Gas-tight syringes for sampling
Gas Chromatograph with FID, equipped with a suitable column (e.g., Porapak Q)
Anaerobic chamber or glove box for reaction setup
Step-by-Step Protocol
Preparation of Reagents: All solutions must be prepared with anaerobic water and buffers. The Ti(III) citrate solution is highly oxygen-sensitive and should be prepared fresh inside an anaerobic chamber.
Reaction Setup (inside an anaerobic chamber):
In a chilled serum vial, combine the anaerobic buffer, aquacobalamin, and varying concentrations of the alkyl-S-CoM substrate.
Add a fixed, saturating concentration of Coenzyme B (e.g., 1 mM).[6]
Add the Ti(III) citrate solution to ensure a reduced environment.
Seal the vials with rubber stoppers and aluminum crimps.
Remove the vials from the anaerobic chamber.
Initiation of Reaction:
Equilibrate the vials to the desired assay temperature (e.g., 60-65°C for enzyme from thermophiles).[6][8]
Initiate the reaction by injecting a known amount of active MCR enzyme through the stopper using a gas-tight syringe.
Vortex briefly to mix.
Time-Course Sampling:
At regular intervals (e.g., every 1-2 minutes), withdraw a small volume of the headspace gas (e.g., 100 µL) using a gas-tight syringe.[5]
Immediately inject the gas sample into the GC-FID for analysis.
Data Analysis:
Quantify the amount of methane or ethane produced at each time point by comparing the peak area to a standard curve generated with known concentrations of the respective gas.
Plot the product concentration versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
Repeat the assay with different substrate concentrations to generate a Michaelis-Menten plot (V₀ vs. [S]).
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Causality and Self-Validation
Anaerobic Conditions: MCR is extremely oxygen-sensitive; the Ni(I) state of the F430 cofactor is rapidly oxidized and inactivated in the presence of oxygen.[8] The use of an anaerobic chamber and freshly prepared Ti(III) citrate is non-negotiable for maintaining enzyme activity.
CoB Recycling System: The reaction produces a heterodisulfide (CoM-S-S-CoB), which can be inhibitory.[7] Including aquacobalamin and Ti(III) citrate creates a system to catalytically reduce the heterodisulfide back to its thiol forms, ensuring the concentration of the co-substrate Coenzyme B does not become limiting.[7]
Direct Product Detection: Measuring the gaseous product directly via GC-FID is a highly specific and sensitive method, avoiding potential artifacts from indirect coupled assays. The linearity of product formation over time validates that the measured rate is the initial velocity under steady-state conditions.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the MCR catalytic cycle and the experimental workflow.
Caption: The ordered ternary complex mechanism of Methyl-Coenzyme M Reductase (MCR).
Caption: Experimental workflow for the Gas Chromatography-based MCR kinetic assay.
Mechanistic Insights and Broader Implications
The kinetic differences between Methyl-CoM and its analogs provide critical clues about the MCR active site. The sharp decrease in turnover with Ethyl-CoM suggests that the substrate channel is finely tuned to the size of the methyl group and that product release is a key, and potentially controllable, step in catalysis. This steric gate may be a crucial feature that ensures the high specificity of the enzyme for methane production.
For drug development professionals, this information is highly relevant. The development of inhibitors for MCR is a strategy being explored to reduce methane emissions from ruminants.[9] Many potent inhibitors, such as 2-bromoethanesulfonate (BES), are structural analogs of CoM. Understanding how modifications to the alkyl group affect binding and turnover can guide the rational design of more potent and specific inhibitors that target the MCR active site.
Conclusion
The kinetic analysis of Methyl-Coenzyme M Reductase with its native substrate and structural analogs reveals a highly specific and finely tuned catalytic machine. While Methyl-CoM is processed with high efficiency, even a minor modification to an ethyl group creates a significant kinetic barrier, primarily at the product release step. This comparative approach, grounded in robust experimental protocols, not only deepens our fundamental understanding of this crucial enzyme but also provides a logical framework for future research in fields ranging from environmental microbiology to applied biocatalysis and inhibitor design.
References
Thauer, R. K., Kaster, A. K., Seedorf, H., Buckel, W., & Hedderich, R. (2008). Methyl-coenzyme M reductase and the anaerobic oxidation of methane. Current Opinion in Microbiology, 11(5), 445-452. [Link]
Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. Biochemistry, 58(17), 2239-2255. [Link]
Thauer, R. K. (2019). Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes. PMC, [Link]
Glass, J. B., & Allen, J. W. (2022). Overview of Diverse Methyl/Alkyl-Coenzyme M Reductases and Considerations for Their Potential Heterologous Expression. Frontiers in Microbiology, 13, 863269. [Link]
Prakash, D., Wu, Y., Suh, S. J., & Ragsdale, S. W. (2014). Elucidating the process of activation of methyl-coenzyme M reductase. Journal of Bacteriology, 196(14), 2491-2499. [Link]
Prakash, D. (2014). Methyl-coenzyme M reductase: Elucidating the process of activation and study of the effect of the methanogenesis inhibitor 3-nitrooxypropanol. ResearchGate. [Link]
Mayer, F., & Mayr, S. (2024). Methane and ethane production rates by methyl-coenzyme M reductase in cell extracts from different methanogens. bioRxiv. [Link]
Li, X., et al. (2015). The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER. Journal of Biological Chemistry, 290(15), 9318-9329. [Link]
Beh, M. T., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. Molecules, 21(4), 517. [Link]
Beuerle, F., & Pichersky, E. (2002). Enzymatic synthesis and purification of aromatic coenzyme a esters. Analytical Biochemistry, 302(2), 305-312. [Link]
TutorChase. (2024). Vmax and the Michaelis-Menten Constant (3.2.6) | CIE A-Level Biology Notes. [Link]
Zhou, Y., et al. (2013). In vivo activation of methyl-coenzyme M reductase by carbon monoxide. Frontiers in Microbiology, 4, 93. [Link]
A Comparative Guide to the Substrate Specificity of Methyl-Coenzyme M Reductase: Investigating the Cross-Reactivity of 2-(Methylsulfanyl)ethane-1-sulfonate with Coenzyme B
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The terminal step of biological methane production, or methanogenesis, is catalyzed by the enzyme methyl-coenzyme M reductase (M...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The terminal step of biological methane production, or methanogenesis, is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). This intricate enzymatic reaction involves two key substrates: 2-(methylsulfanyl)ethane-1-sulfonate, commonly known as methyl-coenzyme M (CH3-S-CoM), and N-7-mercaptoheptanoylthreonine phosphate, or Coenzyme B (CoB-SH). The high specificity of MCR for its substrates is critical for efficient methane catalysis and has significant implications for the development of targeted inhibitors to mitigate methane emissions. This guide provides an in-depth analysis of the potential for cross-reactivity between CH3-S-CoM and CoB-SH, examining the structural and kinetic data that govern substrate binding and catalysis. We present a detailed comparison of their roles, the stringent, ordered binding mechanism of the enzyme, and experimental protocols designed to probe and quantify the degree of substrate specificity. The evidence overwhelmingly points to a highly specific, non-cross-reactive system, where the binding of one substrate is a prerequisite for the productive binding of the other, a mechanism that effectively prevents cross-reactivity and ensures catalytic efficiency.
Introduction: The Twin Pillars of Methane Formation
Methanogenesis is a vital component of the global carbon cycle, responsible for the production of over a billion tons of methane annually by archaea.[1] The final, rate-limiting step of this process is the reductive cleavage of CH3-S-CoM by CoB-SH to produce methane (CH4) and a heterodisulfide (CoB-S-S-CoM).[1][2] This reaction is catalyzed by methyl-coenzyme M reductase (MCR), a complex enzyme containing a unique nickel-containing prosthetic group called coenzyme F430.[3][4]
The Methyl Donor: 2-(Methylsulfanyl)ethane-1-sulfonate (Methyl-Coenzyme M)
Methyl-Coenzyme M (CH3-S-CoM) is the substrate that carries the methyl group destined to become methane.[5][6] It is a small organosulfur compound with a terminal methyl group attached to a thioether, linked to an ethanesulfonate moiety.[7] The C-S bond in CH3-S-CoM is relatively inert, and its cleavage requires the highly specialized active site of MCR.[3]
The Reductant: Coenzyme B (CoB-SH)
Coenzyme B (CoB-SH) acts as the hydrogen donor in the reaction.[8] Its structure is more complex, featuring a 7-mercaptoheptanoyl chain linked to a threonine phosphate residue.[9] The terminal thiol (-SH) group is the reactive site, providing the hydrogen atom that ultimately forms methane.[10]
The Catalyst: Methyl-Coenzyme M Reductase (MCR)
MCR is a large, multi-subunit enzyme that orchestrates this challenging chemical transformation.[3][11] Its active site is located deep within a hydrophobic channel, which protects the highly reactive intermediates from the aqueous environment.[1][3] The enzyme utilizes the nickel-containing coenzyme F430 to mediate the electron transfer and bond-breaking/forming events necessary for catalysis.[8][12]
The Core Question: Defining and Evaluating Cross-Reactivity
In the context of MCR, "cross-reactivity" would imply that CH3-S-CoM could bind to the Coenzyme B site or vice-versa, or that one substrate could act as an inhibitor by competing for the other's binding site. However, extensive kinetic and structural studies have revealed a highly ordered mechanism that virtually eliminates this possibility.
A Strictly Ordered Ternary Complex Mechanism
Kinetic studies have demonstrated that MCR follows a strictly ordered binding mechanism.[2][13] CH3-S-CoM must bind to the enzyme first, forming a productive binary complex (MCR•CH3-S-CoM).[13][14] Only after this initial binding event can Coenzyme B effectively bind to form the active ternary complex (CoB-SH•MCR•CH3-S-CoM).[13]
This ordered binding is not merely a preference but a fundamental requirement for catalysis. The binding of CH3-S-CoM induces conformational changes in the enzyme that create the proper binding pocket for CoB-SH.[15]
The Structural Basis for High Specificity
Crystallographic studies of MCR have provided a clear picture of how the enzyme distinguishes between its two substrates. The active site channel is long and structured, with specific recognition sites for each coenzyme.[1][16]
CH3-S-CoM Binding: CH3-S-CoM binds deep within the channel, positioning its methyl group in close proximity to the nickel center of coenzyme F430.[1][14]
Coenzyme B Binding: Coenzyme B binds further out in the channel. Its binding induces a significant conformational change, moving its thiol group more than 2 Å closer to the nickel center, which is essential for initiating the reaction.[17]
The distinct structures of CH3-S-CoM (a small, linear molecule) and CoB-SH (a larger molecule with a heptanoyl chain and a threonine phosphate "handle") ensure they fit into their respective, highly specific binding sites. There is no structural evidence to suggest that one could occupy the binding site of the other.
Kinetic Evidence Against Cross-Reactivity
Rapid kinetics studies have provided quantitative data that refutes the idea of cross-reactivity.[2][13] While MCR can form a binary complex with CoB-SH in the absence of CH3-S-CoM, this complex is non-productive and inhibitory.[13][14]
Crucially, the binding of CH3-S-CoM to this inhibitory MCR•CoB-SH complex is extremely disfavored, with a dissociation constant (Kd) of 56 mM.[13] In stark contrast, the binding of CoB-SH to the productive MCR•CH3-S-CoM complex is highly favored, with a Kd of just 79 µM.[13] This nearly 700-fold difference in affinity demonstrates the enzyme's stringent enforcement of the correct binding order, effectively preventing any competitive cross-reactivity at the CoB-SH binding site.
Experimental Guide: Probing Substrate Specificity and Cross-Reactivity
To experimentally validate the high specificity of MCR and rule out cross-reactivity, a combination of enzyme kinetics and biophysical binding assays can be employed.
Methodology 1: In Vitro MCR Activity Assay (Competitive Inhibition)
This experiment aims to determine if CH3-S-CoM can act as a competitive inhibitor at the Coenzyme B binding site.
Causality: By holding the concentration of the primary substrate (CH3-S-CoM) constant and varying the concentration of Coenzyme B, we can measure the rate of methane formation. If CH3-S-CoM could bind to the CoB-SH site (i.e., exhibit cross-reactivity), it would act as a competitive inhibitor, and we would observe a change in the apparent Michaelis constant (Km) for CoB-SH at different fixed concentrations of CH3-S-CoM. Based on existing literature, no significant inhibition is expected.
Step-by-Step Protocol:
Enzyme Preparation: Purify active MCR from a methanogenic archaeon (e.g., Methanothermobacter marburgensis) under strictly anaerobic conditions.[13] The enzyme must be in its active Ni(I) "red1" state.[4]
Assay Setup: Prepare a series of anaerobic reaction vials sealed with butyl rubber stoppers. Each vial should contain a buffered solution (e.g., potassium phosphate buffer, pH 7.0) with a reducing agent (e.g., titanium(III) citrate) to maintain anaerobic conditions.
Substrate Addition:
Add a fixed, saturating concentration of CH3-S-CoM to all vials (e.g., 10 times its known Km, which is approximately 0.1 mM).[18]
Add varying concentrations of CoB-SH to the vials, spanning a range from below to well above its expected Km (e.g., 10 µM to 1 mM).
Reaction Initiation: Initiate the reaction by injecting a known amount of purified MCR into each vial.
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 60°C for M. marburgensis) with gentle shaking.
Quantification of Methane: At timed intervals, withdraw a sample from the headspace of each vial using a gas-tight syringe and inject it into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify methane production.
Data Analysis: Calculate the initial reaction velocity (V₀) for each CoB-SH concentration. Plot V₀ versus [CoB-SH] and fit the data to the Michaelis-Menten equation to determine Vmax and the apparent Km for CoB-SH. Repeat this for several different fixed concentrations of CH3-S-CoM. A Lineweaver-Burk plot can be used to visualize the inhibition pattern (or lack thereof).
Data Presentation: Expected Kinetic Parameters
The expected outcome is that increasing the concentration of CH3-S-CoM will not affect the apparent Km for CoB-SH, confirming the absence of competitive inhibition and thus no cross-reactivity at the CoB-SH binding site.
Parameter
Description
Expected Value
Rationale
Km (CoB-SH)
Michaelis constant for Coenzyme B
~50-100 µM
Represents the concentration of CoB-SH at which the reaction rate is half of Vmax.[13]
Vmax
Maximum reaction velocity
Dependent on enzyme concentration
The theoretical maximum rate of the reaction.
Ki (CH3-S-CoM)
Inhibition constant for CH3-S-CoM at the CoB-SH site
Not applicable / Very high (>50 mM)
A very high or non-measurable Ki would indicate that CH3-S-CoM does not effectively bind to the CoB-SH site.[13]
Visualization of the MCR Catalytic Cycle
The following diagrams illustrate the key steps in the MCR reaction, highlighting the ordered substrate binding and the lack of opportunity for cross-reactivity.
Caption: Ordered binding mechanism of MCR, showing the productive and non-productive pathways.
Caption: Simplified catalytic cycle of Methyl-Coenzyme M Reductase (MCR).
Conclusion
The concept of cross-reactivity between 2-(methylsulfanyl)ethane-1-sulfonate (CH3-S-CoM) and Coenzyme B in the active site of methyl-coenzyme M reductase is not supported by available evidence. The enzyme has evolved a sophisticated and stringent mechanism to ensure high fidelity and efficiency. This is achieved through:
A Strictly Ordered Binding Mechanism: CH3-S-CoM must bind prior to CoB-SH for catalysis to occur.[2][13]
Substrate-Induced Conformational Changes: The binding of the first substrate, CH3-S-CoM, primes the active site for the productive binding of the second substrate, CoB-SH.[15]
Vastly Different Binding Affinities: The enzyme shows a strong kinetic preference for the correct binding order, with the non-productive pathway being nearly 700 times less favorable.[13]
Distinct Structural Recognition: The unique molecular architectures of CH3-S-CoM and CoB-SH are accommodated by highly specific and separate regions within the MCR active site channel.[1][16]
For researchers in drug development, this high specificity is a critical feature. It implies that inhibitors designed as analogs of one substrate are unlikely to have off-target effects by interacting with the binding site of the other.[4][14][19] Understanding this lack of cross-reactivity is fundamental to designing potent and specific inhibitors of MCR for applications in agriculture and environmental science.
References
Wongnate, T., & Ragsdale, S. W. (2015). The Reaction Mechanism of Methyl-Coenzyme M Reductase: HOW AN ENZYME ENFORCES STRICT BINDING ORDER. Journal of Biological Chemistry. [Link]
Wongnate, T., & Ragsdale, S. W. (2015). The reaction mechanism of methyl-coenzyme M reductase: how an enzyme enforces strict binding order. PubMed. [Link]
Cedervall, P. E., Dey, M., Pearson, A. R., Ragsdale, S. W., & Wilmot, C. M. (2010). Structural Insight into Methyl-Coenzyme M Reductase Chemistry Using Coenzyme B Analogues. Biochemistry. [Link]
Ragsdale, S. W. (2009). Biochemistry of Methyl-Coenzyme M Reductase. Royal Society of Chemistry. [Link]
Wikipedia contributors. (n.d.). Coenzyme B. Wikipedia. [Link]
Goodsell, D. S. (2007). Methyl-coenzyme M Reductase. RCSB PDB-101. [Link]
Wagner, T., et al. (2017). Post-translational thioamidation of methyl-coenzyme M reductase, a key enzyme in methanogenic and methanotrophic Archaea. eLife. [Link]
Wikipedia contributors. (n.d.). Methanogenesis. Wikipedia. [Link]
Duin, E. C., et al. (2015). Inhibition of Methyl-CoM Reductase from Methanobrevibacter ruminantium by 2-Bromoethanesulfonate. Journal of Agricultural and Food Chemistry. [Link]
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A Comparative Guide to Standardization Strategies in Metabolomics: Evaluating the Role of Reference Compounds like 2-(Methylsulfanyl)ethane-1-sulfonate
Introduction: The Imperative for Standardization in Metabolomics Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a dynamic snapshot of phenotype. However, the journey from sampl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Standardization in Metabolomics
Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a dynamic snapshot of phenotype. However, the journey from sample to biological insight is fraught with potential for analytical variability. Technical variations arising from sample preparation, extraction efficiency, injection volume, and instrument drift can obscure true biological differences, leading to irreproducible results.[1][2][3] To mitigate these challenges, robust standardization strategies are not just recommended; they are essential for generating high-quality, comparable data.
This guide provides an in-depth comparison of different standardization methodologies in the context of Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. We will explore the hypothetical use of a single, non-labeled compound, using 2-(Methylsulfanyl)ethane-1-sulfonate as a case study, and compare this approach to the current gold-standard practices and other computational normalization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the reliability and rigor of their metabolomics workflows.
2-(Methylsulfanyl)ethane-1-sulfonate, also known as methyl-coenzyme M (methyl-CoM), is an organosulfonate and a key metabolite in the biochemistry of methanogenic archaea.[4][5][6][7][8] It plays a central role in the terminal step of methane formation. Its chemical properties are summarized in the table below.
Property
Value
Molecular Formula
C3H8O3S2
Molecular Weight
155.22 g/mol
IUPAC Name
2-(methylsulfanyl)ethane-1-sulfonate
Synonyms
Methyl-coenzyme M, MESA, methyl-CoM
While MESA is a well-characterized metabolite, a comprehensive review of current literature does not support its widespread use as an internal standard for metabolomics. This presents a valuable opportunity to discuss the principles of selecting an appropriate standardization strategy by comparing the hypothetical use of a single, non-isotopically labeled compound like MESA against established best practices.
Methodological Comparison of Standardization Strategies
The core of effective standardization lies in the ability to correct for systemic error without distorting the underlying biological variance.[9][10] Below, we compare three distinct approaches to this challenge.
Standardization Strategy
Principle
Advantages
Disadvantages
Single, Non-Isotopically Labeled Internal Standard (e.g., MESA)
A single, exogenous compound is added at a known concentration to all samples. Its signal is used to normalize all other detected features.
- Simple to implement- Low cost
- Cannot accurately correct for variations in ionization efficiency across different metabolite classes- Does not co-elute with most analytes, failing to account for retention time-dependent effects- May suffer from ion suppression or enhancement from co-eluting matrix components- Introduces risk of obscuring endogenous features if not chosen carefully
A cocktail of stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) analogues of representative endogenous metabolites is added to each sample.
- Isotopically labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they experience similar extraction efficiency, chromatographic behavior, and ionization response.[3][11][12]- A diverse panel can provide more accurate normalization across a wide range of metabolite classes and retention times.[2][13]- Enables absolute or semi-absolute quantification.[11]
- Higher cost due to the synthesis of labeled compounds.[11]- Limited commercial availability for some metabolite classes.[11]- Requires careful selection of standards to ensure broad coverage of the metabolome.
Post-Acquisition Computational Normalization
Mathematical algorithms are applied to the entire dataset after data acquisition to correct for unwanted variation. Common methods include Total Ion Current (TIC), Probabilistic Quotient Normalization (PQN), and LOESS normalization.[2][9]
- No additional cost for standards- Can correct for complex, non-linear instrument drift- Does not require spiking samples
- Relies on assumptions about the data distribution that may not always hold true (e.g., that the majority of metabolites do not change between samples).[1]- Cannot correct for sample-specific matrix effects that occur during ionization.- Performance can vary significantly depending on the dataset and the chosen algorithm.[9]
The Causality Behind the Gold Standard: Why Isotopically Labeled Standards Excel
The superiority of using a panel of isotopically labeled internal standards is rooted in the principle of "like-for-like" correction. An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical workflow. By replacing some atoms with their heavier stable isotopes (e.g., ¹²C with ¹³C), the resulting molecule has a different mass, making it distinguishable by the mass spectrometer, but its chemical properties (polarity, pKa, reactivity) remain virtually unchanged.[3][12] This ensures that any loss during sample extraction, or any change in ionization efficiency due to matrix effects, will affect both the analyte and its labeled internal standard to the same degree. Normalizing the analyte's signal to its corresponding labeled standard thus provides a highly accurate correction.[11]
Using a single, non-labeled standard like MESA fails this "like-for-like" principle for the vast majority of metabolites in a complex biological sample. Its chromatographic retention time and ionization efficiency will differ from those of amino acids, lipids, organic acids, and other metabolite classes, making it a poor surrogate for correcting their variability.[1]
Experimental Protocols
The following protocols represent best practices for incorporating robust standardization into an untargeted metabolomics workflow.
Protocol 1: Preparation of a Mixed Isotopically Labeled Internal Standard Stock Solution
This protocol describes the preparation of a concentrated stock solution containing a panel of stable isotope-labeled standards.
Selection of Internal Standards: Choose a diverse set of isotopically labeled standards that represent different chemical classes and span a wide range of retention times in your chromatography system. A typical starting panel might include labeled amino acids (e.g., Phenylalanine-d8, Valine-d8), organic acids, and lipids.[13]
Weighing and Dissolving:
Using an analytical balance, accurately weigh 5 mg of each selected internal standard into separate, clean 7 mL glass scintillation vials.
To each vial, add 4 mL of LC-MS grade water and 1 mL of LC-MS grade methanol to achieve a nominal concentration of 1000 µg/mL for each standard.
Vortex each vial thoroughly to ensure complete dissolution.
Preparation of the Mixed Stock Solution:
In a new, clean glass vial, combine equal volumes of each individual internal standard stock solution. The final volume will depend on the number of standards in your panel.
Vortex the mixed stock solution thoroughly.
Storage: Store the mixed internal standard stock solution at -20°C. This solution can typically be stored for several weeks.[13] Always allow the solution to equilibrate to room temperature before use.
Protocol 2: General Untargeted Metabolomics Workflow with Internal Standardization
This protocol outlines a typical workflow for sample preparation and analysis, incorporating the use of an internal standard mix and quality control samples.
Preparation of Internal Standard Spiking Solution:
Dilute the mixed internal standard stock solution (from Protocol 1) in your chosen extraction solvent (e.g., 80:20 methanol:water) to a final working concentration. The optimal concentration will depend on the expected analyte concentrations and instrument sensitivity, but a common starting point is in the range of 0.1-1 µg/mL for each standard.[13]
Sample Extraction:
For each biological sample, add a pre-determined volume of the cold (-20°C) internal standard spiking solution. For example, add 250 µL of the spiking solution to 50 µL of plasma.
Vortex thoroughly to precipitate proteins and extract metabolites.
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
Carefully transfer the supernatant to a new tube for analysis.
Preparation of Quality Control (QC) Samples:
Create a pooled QC sample by combining a small, equal aliquot from every sample in the study.[14]
The pooled QC sample should be extracted using the same procedure as the individual samples.
LC-MS Analysis:
Set up your LC-MS analysis sequence. It is recommended to inject a blank sample (extraction solvent) at the beginning of the run, followed by several injections of the pooled QC sample to equilibrate the system.
Inject the pooled QC sample at regular intervals throughout the analytical run (e.g., every 10-12 samples) to monitor instrument performance and correct for signal drift.[14][15]
Randomize the injection order of your experimental samples to minimize the impact of any systematic instrument drift.[1]
Data Processing:
During data processing, normalize the peak area of each detected metabolite to the peak area of the most appropriate internal standard (ideally, one with a similar retention time and chemical class).
Visualization of Workflows
Diagram 1: Internal Standard Preparation Workflow
Caption: Workflow for preparing a mixed internal standard solution.
Diagram 2: Metabolomics Analysis Workflow
Caption: Overview of a standardized metabolomics workflow.
Conclusion and Recommendations
While 2-(Methylsulfanyl)ethane-1-sulfonate is a biochemically relevant molecule, its use as a single, non-isotopically labeled internal standard for metabolomics is not supported by current best practices. Such an approach is likely to introduce more variability than it corrects due to its inability to mimic the behavior of the diverse range of metabolites in a biological sample.
For robust, reproducible, and high-quality metabolomics data, the following recommendations are strongly advised:
Prioritize the Gold Standard: Whenever feasible, use a panel of multiple, stable isotope-labeled internal standards that are representative of the chemical diversity of the metabolome under investigation.[3][11][12] This provides the most accurate correction for analytical variability.
Implement Rigorous Quality Control: Always include pooled QC samples in your analytical runs to monitor instrument performance and correct for signal drift.[14][15]
Consider Computational Normalization as a Complement: Post-acquisition normalization methods can be powerful tools, especially when internal standards are not available or when complex, non-linear drift is observed.[2][9] However, they should be used with a clear understanding of their underlying assumptions.
Ensure Methodological Consistency: Maintain consistent protocols for sample collection, storage, and preparation to minimize pre-analytical variability.
By adopting these principles, researchers can significantly enhance the quality and reliability of their metabolomics data, paving the way for more robust biological discoveries.
References
Wulff, J. and Mitchell, M. (2018) A Comparison of Various Normalization Methods for LC/MS Metabolomics Data. Advances in Bioscience and Biotechnology, 9, 339-351. [Link]
De Livera, A. M., et al. (2018). Evaluation of Normalization Methods to Pave the Way Towards Large-Scale LC-MS-Based Metabolomics Profiling Experiments. Frontiers in Molecular Biosciences, 5, 98. [Link]
Patti, G. J., et al. (2013). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 965, 333-351. [Link]
Karpievitch, Y. V., et al. (2014). Metabolomics Data Normalization with EigenMS. PLoS ONE, 9(12), e116221. [Link]
Weindl, D., et al. (2015). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Journal of Inherited Metabolic Disease, 38(3), 439-451. [Link]
Dunn, W. B., et al. (2022). Normalizing and Correcting Variable and Complex LC–MS Metabolomic Data with the R Package pseudoDrift. Metabolites, 12(5), 434. [Link]
Metabolomics Quality Assurance and Quality Control Consortium (mQACC). (2022). Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC). Metabolomics, 18(4), 24. [Link]
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Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 72. [Link]
Nayak, D. D., et al. (2021). Genetic and biochemical characterization of a radical SAM enzyme required for post-translational glutamine methylation of methyl-coenzyme M reductase. Journal of Biological Chemistry, 296, 100228. [Link]
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Kumar, D., et al. (2022). Methyl coenzyme M reductase as a target for inhibition of methanogenesis in ruminants: challenges and opportunities. Frontiers in Microbiology, 13, 1049391. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Methylsulfanyl)ethane-1-sulfonate
Hazard Analysis: Understanding the Risk Profile Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from related compounds such as ethyl methanesulfonate and variou...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: Understanding the Risk Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from related compounds such as ethyl methanesulfonate and various thiomethanesulfonates, we can infer a hazard profile for 2-(Methylsulfanyl)ethane-1-sulfonate that necessitates stringent protective measures.[1][2][3] The causality is clear: compounds with similar functional groups often exhibit comparable toxicological and reactivity profiles.
Table 1: Inferred Hazard Profile
Hazard Category
Potential Effects & Rationale
Supporting Sources
Acute Toxicity
May be harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Analogous compounds show significant acute toxicity.[2]
Expected to cause skin irritation, and potentially severe burns with prolonged contact.[1][5][6] Sulfonic acids and related compounds are known skin irritants.[7]
| Long-Term Effects | Some related methanesulfonates are classified as potential mutagens, carcinogens, or reproductive toxins.[1][8] A conservative approach dictates treating this compound as potentially having similar chronic effects. |[1][8] |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to personal protection is non-negotiable. This begins with engineering controls as the primary barrier, supplemented by carefully selected Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Your primary defense is to minimize exposure at the source. All handling of 2-(Methylsulfanyl)ethane-1-sulfonate must be performed within a certified chemical fume hood or a similar ventilated enclosure.[9][10][11] This captures vapors and aerosols at the source, preventing inhalation and systemic exposure. Ensure that a safety shower and an eyewash station are unobstructed and immediately accessible.[9][12]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential to protect against incidental contact or unexpected spills.[13]
Eye and Face Protection:
What: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[14]
Why: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes. When there is a significant risk of splashing, supplement goggles with a full-face shield.[7][15]
Skin and Body Protection:
Gloves:
What: Wear compatible, chemical-resistant gloves.[9][14] Given the lack of specific permeation data, using double-gloving is a prudent measure. A recommended combination is a lighter nitrile glove as the inner layer and a more robust butyl or Viton™ glove as the outer layer.
Why: The dual-glove system provides a buffer. The outer glove bears the brunt of any exposure, and the inner glove offers protection during the critical doffing process. Always inspect gloves for tears or punctures before use.[14] Use proper glove removal technique (without touching the outer surface) to avoid skin contact.[9]
Protective Clothing:
What: A chemical-resistant lab coat is mandatory.[14] For procedures with a higher risk of splashing, a chemically resistant apron or a disposable coverall should be worn.[13] Clothing should be flame-resistant.[14]
Why: This protects your personal clothing and skin from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2][14]
Respiratory Protection:
What: When engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a government-approved respirator is required.[9][15] The specific type (e.g., a full-face respirator with appropriate cartridges) should be determined by a qualified industrial hygienist based on a formal risk assessment.
Why: Inhalation is a direct route for systemic toxicity.[7] Respiratory protection is critical during large-scale operations, spill clean-up, or in the event of a ventilation failure.[15]
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves (ensuring cuffs are pulled over the sleeves of the lab coat).
Chemical Handling: Conduct all manipulations, including weighing and dilutions, well within the fume hood to ensure containment of any vapors. Use chemical-resistant trays to provide secondary containment for your containers.
Post-Handling & Decontamination: After use, securely close the primary container.[14] Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contact with any contaminated surfaces. Dispose of single-use items in a designated hazardous waste container.[11]
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[6][9]
Emergency & Disposal Plan
Spill Response: In the event of a spill, immediate and correct action is crucial.
Caption: Emergency spill response workflow.
Waste Disposal:
All waste, including residual chemical, empty containers, and contaminated PPE, must be treated as hazardous waste.[3]
Collect waste in clearly labeled, sealed containers that are compatible with the chemical.[11][14]
Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[3][9]
Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, regional, and national regulations.[6]